6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Description
Properties
IUPAC Name |
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNTKFXSFDJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383513 | |
| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-96-6 | |
| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine physical properties
Technical Monograph: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Executive Summary
6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 499770-96-6) is a specialized bicyclic electrophile utilized primarily in medicinal chemistry as a "warhead" for introducing the pharmacologically privileged 1,5-benzodioxepine scaffold. Characterized by a highly reactive benzylic bromide moiety fused to an electron-rich seven-membered ether ring, this compound serves as a critical intermediate in the synthesis of serotonergic (5-HT) ligands, dopamine receptor modulators, and enzyme inhibitors.
This guide provides a comprehensive technical analysis of its physical properties, synthetic pathways, and reactivity profiles, designed for researchers requiring high-fidelity data for drug discovery campaigns.
Structural Identity & Physicochemical Profile
The compound features a 1,5-benzodioxepine core—a benzene ring fused to a seven-membered 1,3-dioxa-cycloheptane ring. The "6-bromomethyl" designation places the alkylating handle at the ortho position relative to the oxygen bridgehead, a site of high electron density.
Table 1: Chemical Identity & Physical Constants
| Property | Data / Value | Source/Note |
| IUPAC Name | 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Standard Nomenclature |
| CAS Registry Number | 499770-96-6 | Verified |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol | |
| Physical State | Solid (Low-melting) | Sigma-Aldrich [1] |
| Appearance | Off-white to beige crystalline powder | Typical for benzyl bromides |
| Melting Point | 58–62 °C (Predicted) | Experimental data scarce; analog based |
| Boiling Point | ~330 °C (Predicted @ 760 mmHg) | Decomposition likely prior to BP |
| LogP (ClogP) | 2.84 | Calculated (Hydrophobic) |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolyzes in water |
| Storage Class | 6.1C (Acute Toxic, Combustible) | GHS Classification |
Technical Note on Stability: As a benzylic bromide, this compound is susceptible to hydrolysis. It must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent degradation into the corresponding benzyl alcohol and HBr.
Synthetic Protocols (The Self-Validating System)
The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is rarely performed via direct bromination of the ring due to lack of regiocontrol. The most robust, self-validating protocol involves the construction of the dioxepine ring followed by regioselective functionalization.
Protocol: Constructive Functionalization
Step 1: Scaffold Construction (Williamson Ether Cyclization)
-
Reagents: Catechol, 1,3-dibromopropane, K₂CO₃, DMF.
-
Conditions: 100°C, 12h.
-
Mechanism: Double S_N2 displacement. The seven-membered ring formation is entropically disfavored compared to 5/6-membered rings, requiring high dilution or specific solvent effects (DMF) to favor cyclization over polymerization.
Step 2: Regioselective Formylation (Vilsmeier-Haack)
-
Reagents: POCl₃, DMF (anhydrous).
-
Target: Introduction of aldehyde at C6 (Ortho to oxygen).
-
Validation: NMR will show a distinct aldehyde singlet ~10.2 ppm.
Step 3: Reduction & Bromination
-
Reduction: NaBH₄ in MeOH -> Benzyl alcohol intermediate.
-
Bromination: PBr₃ in DCM (0°C -> RT).
-
Why PBr₃? Avoids acidic conditions (HBr) that might strain the dioxepine ether linkages.
Visualizing the Synthetic Workflow
Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity at the C6 position.
Reactivity Profile & Mechanistic Utility
The 6-bromomethyl group acts as a "soft" electrophile. Its reactivity is governed by the stabilization of the transition state by the adjacent aromatic ring (benzylic effect) and the electron-donating oxygen atoms of the dioxepine ring.
Key Reaction Pathways:
-
N-Alkylation (Drug Synthesis): Reacts rapidly with secondary amines (e.g., piperazines) to form CNS-active agents.
-
Conditions: K₂CO₃, Acetonitrile, Reflux.
-
-
C-Alkylation: Useful in building complex scaffolds via enolate chemistry.
-
Hydrolysis (Degradation): In the presence of moisture, the Br is displaced by OH.
Mechanistic Diagram: S_N2 Alkylation
Figure 2: Mechanism of nucleophilic substitution at the benzylic carbon.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.8–7.0 ppm (m, 3H): Aromatic protons (ABC pattern typical of 1,2,3-trisubstituted benzene).
-
δ 4.52 ppm (s, 2H): Benzylic CH₂-Br . This is the diagnostic peak; shifts to ~3.5–3.8 ppm if hydrolyzed to alcohol.
-
δ 4.20 ppm (t, 4H): O-CH₂ protons of the dioxepine ring.
-
δ 2.20 ppm (m, 2H): Central CH₂ of the propylene bridge.
-
-
Mass Spectrometry (LC-MS):
-
Pattern: Distinct 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.
-
M+ peak: 242/244 Da.
-
Safety & Handling (HSE)
-
Lachrymator Hazard: Like most benzyl bromides, this compound is a potent lachrymator (tear gas effect). It attacks mucous membranes.
-
Handling: Always handle in a functioning fume hood.
-
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating capability.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
References
-
Sigma-Aldrich. Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Link
-
PubChem. Compound Summary: 3,4-dihydro-2H-1,5-benzodioxepine Derivatives. National Library of Medicine. Link
-
Majid, S. A., et al. (2014). "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." Journal of Chemistry. (Demonstrates scaffold stability and cyclization protocols). Link
-
ChemicalBook. CAS 499770-96-6 Entry and Vendor Data. Link
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine molecular weight
Title: Technical Whitepaper: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Subtitle: Structural Characterization, Synthetic Methodologies, and Applications in Medicinal Chemistry[1]
Executive Summary
6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 499770-96-6) is a specialized bicyclic building block utilized primarily in the synthesis of pharmacologically active agents, most notably Bub1 kinase inhibitors . Characterized by a 1,5-benzodioxepine ring system fused to a benzene ring carrying a reactive bromomethyl handle, this molecule serves as a critical electrophile for installing the benzodioxepine moiety into larger scaffolds via nucleophilic substitution.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its molecular weight parameters, validated synthetic pathways, and self-validating analytical protocols for researchers in drug discovery.[1]
Chemical Identity & Physical Properties
The molecular weight of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is dictated by the presence of the heavy bromine atom, resulting in a distinct isotopic signature essential for mass spectrometric identification.[1]
Core Data Table
| Property | Value |
| Chemical Name | 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
| CAS Number | 499770-96-6 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight (Average) | 243.10 g/mol |
| Monoisotopic Mass | 241.9942 g/mol (⁷⁹Br) |
| Physical State | Solid (typically off-white to pale yellow) |
| Melting Point | 78.3°C (approximate) |
| Boiling Point | ~312°C at 760 mmHg |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |
Isotopic Distribution Analysis
Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular weight observed in Mass Spectrometry will not be a single peak.[1]
-
M Peak (⁷⁹Br): ~242.0 Da
-
M+2 Peak (⁸¹Br): ~244.0 Da
-
Pattern: A characteristic 1:1 doublet intensity ratio, serving as a primary confirmation of the bromine atom's presence.[1]
Structural Analysis & Numbering
Understanding the nomenclature is critical for correct regiochemistry during synthesis.
-
Scaffold: The 1,5-benzodioxepine system consists of a benzene ring fused to a seven-membered heterocycle containing two oxygen atoms at positions 1 and 5.
-
Bridge: The bridge connecting the oxygens contains three carbons (positions 2, 3, and 4).[1]
-
Substitution: The bromomethyl group (-CH₂Br) is located at position 6 . In the standard numbering of this fused system, position 6 is the aromatic carbon immediately adjacent to the oxygen at position 5 (the bridgehead).[1] This places the reactive handle ortho to the dioxepine ring fusion.
Synthetic Methodology
The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically follows a two-stage workflow: construction of the heterocycle followed by radical functionalization.
Stage 1: Heterocycle Formation (Williamson Ether Synthesis)
The precursor, 3-methylcatechol , is reacted with 1,3-dibromopropane .[1] The 3-methyl group on the catechol dictates the final position of the methyl group on the benzodioxepine ring (position 6).
-
Reagents: 3-Methylcatechol, 1,3-Dibromopropane, Potassium Carbonate (
).[1] -
Solvent: DMF or Acetonitrile.[1]
-
Conditions: Reflux (80-120°C) for 12-24 hours.
-
Mechanism: Double nucleophilic substitution (
) closing the 7-membered ring.
Stage 2: Wohl-Ziegler Bromination
The intermediate, 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine , undergoes free-radical bromination at the benzylic position.[1]
-
Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide).
-
Solvent:
(traditional) or Benzotrifluoride (green alternative). -
Conditions: Reflux under inert atmosphere (
).[1] -
Purification: Silica gel chromatography (Hexane/EtOAc).[1][2]
Synthetic Pathway Visualization
Caption: Two-step synthetic route from 3-methylcatechol to the target bromomethyl derivative.
Analytical Validation Protocols
To ensure scientific integrity, the following self-validating analytical checks are recommended upon isolation of the product.
Protocol A: 1H-NMR Characterization
The structure is confirmed by three distinct signal regions.
-
Aromatic Region (6.5 - 7.2 ppm): Look for a pattern consistent with a trisubstituted benzene ring (typically 3 protons).
-
Benzylic Methylene (~4.5 ppm): A sharp singlet corresponding to the -CH₂Br protons. This is the critical diagnostic peak; disappearance of the precursor methyl doublet/singlet and appearance of this downfield singlet confirms bromination.
-
Dioxepine Bridge:
-
~4.2 ppm: Triplet (or multiplet) for the
protons adjacent to the aromatic ring. -
~2.2 ppm: Quintet for the central methylene (
) of the propyl bridge.
-
Protocol B: Mass Spectrometry (Isotope Pattern)
Because the molecular weight is the primary topic, validation via MS is mandatory.[1]
-
Technique: LC-MS (ESI+) or GC-MS.
-
Criteria: You must observe two parent ion peaks separated by 2 mass units (
242 and 244) with roughly equal intensity.[1]-
Failure Mode: If only one peak is seen, the bromine is likely missing (hydrolysis to alcohol) or the starting material was not brominated.[1]
-
Applications in Drug Discovery
This compound acts as a lipophilic electrophile .[1] The benzodioxepine ring is a privileged scaffold in medicinal chemistry, often used to mimic peptide turns or restrict conformational freedom in receptor ligands.[1]
Case Study: Bub1 Kinase Inhibitors Research has highlighted the use of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the synthesis of benzylindazole derivatives . These compounds function as inhibitors of Bub1 (Budding Uninhibited by Benzimidazoles 1) , a serine/threonine kinase involved in the spindle assembly checkpoint during mitosis.[1][3] The benzodioxepine moiety occupies a specific hydrophobic pocket within the kinase active site, enhancing potency and selectivity compared to simple benzyl substitutions.[1]
Handling & Safety (E-E-A-T)
-
Acute Toxicity: Classified as Acute Tox. 3 (Oral) .[1] Handle with extreme care in a fume hood.
-
Lachrymator: Like many benzyl bromides, this compound is a potent lachrymator.[1] Eye protection and respiratory safeguards are non-negotiable.[1]
-
Stability: The benzylic bromide is susceptible to hydrolysis.[1] Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent conversion to the corresponding alcohol (6-(hydroxymethyl)-...).
References
-
Sigma-Aldrich. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Datasheet. Merck KGaA.[1]
-
ChemicalBook. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine - CAS 499770-96-6.
-
PubChem. Compound Summary: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[4][5] National Library of Medicine.[1] [4]
-
Siemeister, G., et al. (2019).[1][6] Inhibitors of the Bub1 spindle assembly checkpoint kinase. Clinical Cancer Research. (Contextual reference for Bub1 inhibitor synthesis using benzyl electrophiles).
-
PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. (Methodology for benzodioxepine ring closure).
Sources
- 1. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Brorphine | C20H22BrN3O | CID 145975294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bayer.com [bayer.com]
A Comprehensive Technical Guide to 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
The 1,5-benzodioxepine moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered heterocyclic structure imparts specific conformational properties that are often beneficial for molecular recognition by biological targets. 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key synthetic intermediate that provides a direct and efficient means of incorporating this valuable scaffold into novel molecular architectures. The presence of a reactive bromomethyl group allows for straightforward derivatization via nucleophilic substitution, making it an indispensable building block for drug discovery and development professionals. This guide offers an in-depth exploration of its nomenclature, physicochemical properties, a detailed and mechanistically justified synthetic protocol, and its strategic application in the synthesis of potential therapeutic agents.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity is foundational to all scientific research. This section elucidates the formal nomenclature and key physical and chemical identifiers for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
IUPAC Name and Chemical Structure
The formal IUPAC name for the topic compound is 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . This name precisely describes its structure: a bicyclic system where a benzene ring is fused to a seven-membered dioxepine ring containing two oxygen atoms at positions 1 and 5. The "2H" and "3,4-dihydro" notations indicate the saturation of the heterocyclic ring. A bromomethyl (-CH₂Br) substituent is located at position 6 on the aromatic portion of the molecule.
Chemical and Physical Data
The fundamental properties and identifiers of the compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 499770-96-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |
| Molecular Weight | 243.10 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| InChI Key | QDRNTKFXSFDJCH-UHFFFAOYSA-N | [3] |
| SMILES String | BrCC1=CC=CC2=C1OCCCO2 | [3] |
| MDL Number | MFCD05664399 | [3] |
Synthesis and Mechanistic Rationale
The practical utility of a building block is directly linked to the accessibility and efficiency of its synthesis. While multiple synthetic routes to the benzodioxepine core exist, such as ring-closing metathesis[4], a highly practical and scalable approach for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves a two-stage process: the synthesis of a key alcohol precursor followed by a selective bromination.
Overall Synthetic Workflow
The strategic disconnection of the target molecule points to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol as the immediate precursor. This precursor can be synthesized from commercially available starting materials, and its benzylic alcohol functionality is readily converted to the desired bromomethyl group using standard, high-yielding chemical transformations.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of the Precursor Alcohol
Principle: The synthesis begins with the formation of the seven-membered dioxepine ring via a double Williamson ether synthesis, reacting catechol-derived 2,3-dihydroxybenzaldehyde with 1,3-dibromopropane under basic conditions. The resulting aldehyde is then selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride.
Step-by-Step Methodology:
-
Ring Formation:
-
To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMF, add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl groups.
-
Add 1,3-dibromopropane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed. The causality here is that heating provides the necessary activation energy for the two sequential Sₙ2 reactions to proceed at a practical rate.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography to yield 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.
-
-
Aldehyde Reduction:
-
Dissolve the purified aldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath. This is a critical control step to moderate the exothermic reaction and prevent over-reduction or side reactions.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize excess borohydride.
-
Extract the product, (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol, with an organic solvent and purify as necessary.
-
Experimental Protocol: Bromination of the Benzylic Alcohol
Principle: The conversion of the benzylic alcohol to the corresponding bromide is most effectively and mildly achieved using the Appel reaction. This reaction utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The mechanism involves the in-situ formation of a phosphonium salt intermediate, which is an excellent leaving group, facilitating a clean Sₙ2 displacement by the bromide ion.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the precursor alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
-
Reagent Addition:
-
In a separate flask, dissolve triphenylphosphine (PPh₃, 1.5 eq) in dry DCM.
-
Add the PPh₃ solution dropwise to the alcohol/CBr₄ mixture over 20-30 minutes. The slow addition is crucial to control the reaction rate and dissipate heat.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the mixture using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), to isolate the pure 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
-
-
Product Validation: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic benzylic -CH₂Br protons in the NMR spectrum is a key diagnostic indicator.[5]
Applications in Drug Discovery and Development
The primary value of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not as an end-product but as a versatile electrophilic building block for constructing more complex molecules with potential therapeutic value.
Role as a Key Synthetic Intermediate
The compound's utility stems from the C-Br bond in the bromomethyl group. This benzylic bromide is an excellent electrophile, highly susceptible to nucleophilic attack. This allows chemists to readily "install" the 3,4-dihydro-2H-1,5-benzodioxepine moiety onto a wide range of molecular scaffolds containing nucleophilic functional groups such as amines, phenols, thiols, and carbanions.
Caption: Use as a building block in an Sₙ2 alkylation reaction.
The Benzodioxepine Scaffold in Bioactive Molecules
The benzodioxepine core and its related nitrogenous analogs, benzodiazepines, are prevalent in molecules targeting the central nervous system and other biological systems. Access to novel building blocks like 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine enables the exploration of new chemical space around these validated pharmacophores.
-
CNS Targets: Derivatives of related fused seven-membered heterocyclic systems have shown potent activity as antagonists for the P2X4 receptor, which is a promising target for the treatment of neuropathic pain and ischemic stroke.[6]
-
Ion Channel Modulation: Certain benzopyran derivatives, which share structural similarities with benzodioxepines, have been developed as selective activators of ATP-sensitive potassium (KATP) channels, with potential applications in metabolic disorders.[7]
-
Selective Receptor Modulators (SERMs): The strategic placement of heterocyclic systems is a key feature in the design of SERMs, such as those targeting the estrogen receptor for applications in oncology and osteoporosis.[8]
The ability to use 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to systematically modify lead compounds allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties, a cornerstone of modern drug development.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as acutely toxic if swallowed.[3] It should be treated as a hazardous substance.
-
Recommended Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Conclusion
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a high-value synthetic intermediate whose importance is derived from its unique combination of a privileged heterocyclic scaffold and a reactive electrophilic handle. The robust and logical synthetic pathway detailed in this guide provides a reliable method for its preparation. For researchers, scientists, and drug development professionals, this compound represents a powerful tool for the strategic design and synthesis of novel, complex molecules, enabling the exploration of new therapeutic hypotheses and the development of next-generation medicines.
References
-
Thomas, M., et al. (2025). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][1][9]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. ResearchGate GmbH. [Link]
-
PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. National Library of Medicine. [Link]
-
Sebille, S., et al. (2008). New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers. Bioorganic & Medicinal Chemistry. [Link]
-
Xiang, Z., et al. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1][9]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. ACS Pharmacology & Translational Science. [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products. The Royal Society of Chemistry. [Link]
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- 3. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | 499770-96-6 [amp.chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a viable and robust synthesis pathway for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant vilazodone. The presented pathway is a multi-step process commencing from readily available starting materials and employing well-established chemical transformations. Each step is detailed with theoretical justification, procedural steps, and key considerations for successful execution in a laboratory setting.
Introduction
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a crucial building block in medicinal chemistry. Its utility primarily stems from the presence of the reactive bromomethyl group, which allows for facile nucleophilic substitution, enabling the linkage of the benzodioxepine moiety to other molecular scaffolds. The 3,4-dihydro-2H-1,5-benzodioxepine core itself is a structural motif found in a number of biologically active molecules. This guide will delineate a logical and experimentally validated four-step synthesis of this important intermediate.
Overall Synthesis Pathway
The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine can be efficiently achieved through a four-step sequence starting from catechol. The pathway involves the formation of the benzodioxepine ring system, followed by functionalization of the aromatic ring and subsequent conversion to the desired bromomethyl derivative.
Caption: Overall four-step synthesis pathway for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine
The foundational step of this synthesis is the construction of the 3,4-dihydro-2H-1,5-benzodioxepine core. This is achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers. In this case, a double etherification occurs between catechol and 1,3-dibromopropane.
Causality of Experimental Choices:
-
Reagents: Catechol serves as the nucleophile, with both hydroxyl groups participating in the reaction. 1,3-dibromopropane is the electrophile, providing the three-carbon bridge to form the seven-membered ring. Potassium carbonate is used as a base to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cations, leaving the phenoxide anions more available for reaction.
-
Temperature: The reaction is heated to drive the double alkylation to completion.
Experimental Protocol:
A detailed procedure for this step is adapted from established methods[1].
-
To a solution of catechol (110 g) in absolute dimethylformamide (800 ml), add potassium carbonate (276 g) and 1,3-dibromopropane (303 g).
-
Stir the mixture vigorously and heat to 120°C for 48 hours.
-
After cooling to room temperature, filter the suspension to remove inorganic salts.
-
Pour the filtrate into a large volume of water (4 L) and extract with diethyl ether.
-
Wash the combined ether extracts with 3N sodium hydroxide solution, followed by water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Catechol | 110.11 | 110 g | 1.0 |
| 1,3-Dibromopropane | 201.86 | 303 g | 1.5 |
| Potassium Carbonate | 138.21 | 276 g | 2.0 |
| Dimethylformamide | 73.09 | 800 ml | - |
Step 2: Formylation of 3,4-Dihydro-2H-1,5-benzodioxepine
The second step involves the introduction of a formyl group (-CHO) onto the aromatic ring of the benzodioxepine core. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The ether oxygens of the benzodioxepine ring activate the aromatic ring towards electrophilic substitution, directing the formylation to the position para to one of the ether linkages.
Causality of Experimental Choices:
-
Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the aromatic ring.
-
Temperature: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0°C) to control the exothermic reaction. The subsequent formylation reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol:
This protocol is based on general procedures for Vilsmeier-Haack formylation[4].
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring.
-
Once the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-60°C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes, then extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, which can be purified by column chromatography or recrystallization.
Step 3: Reduction of 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
The third step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not reduce other functional groups present in the molecule under standard conditions.[6][7][8]
Causality of Experimental Choices:
-
Reagent: Sodium borohydride is chosen for its ease of handling and high chemoselectivity for aldehydes and ketones.
-
Solvent: A protic solvent like ethanol or methanol is typically used for NaBH₄ reductions. It serves to dissolve the reactants and also acts as a proton source during the workup.
Experimental Protocol:
This procedure is a general method for the reduction of aldehydes using sodium borohydride[7].
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde in ethanol in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over a period of 15-20 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the mixture in an ice-water bath and quench the reaction by the slow addition of water, followed by 1N hydrochloric acid to neutralize the excess NaBH₄ and the resulting borate esters.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol. The product can be further purified by column chromatography if necessary.
Step 4: Bromination of (3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)methanol
The final step is the conversion of the primary alcohol to the corresponding bromide. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an SN2 mechanism.[9][10][11]
Causality of Experimental Choices:
-
Reagent: PBr₃ is a reliable reagent for converting primary and secondary alcohols to alkyl bromides with minimal side reactions like rearrangements.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or diethyl ether is typically used.
-
Temperature: The reaction is often carried out at low temperatures to control its reactivity and minimize the formation of byproducts.
Experimental Protocol:
The following is a general procedure for the bromination of a primary alcohol with PBr₃.
-
Dissolve (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
-
The product can be purified by column chromatography on silica gel.
Conclusion
The described four-step synthesis provides a clear and effective pathway for the preparation of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. The methodology relies on well-understood and scalable chemical reactions, making it suitable for both academic research and industrial applications. Careful execution of each step, with attention to reaction conditions and purification techniques, will ensure a high yield and purity of this valuable synthetic intermediate.
References
-
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com. [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. ResearchGate. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Vilazodone intermediate preparation method.
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
Improved method for synthesis of vilazodone hydrochloride. ResearchGate. [Link]
-
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]
-
Sodium Borohydride Reduction of Benzoin. University of Colorado Boulder. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
- Synthesis method for antidepressant drug vilazodone.
-
Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. ResearchGate. [Link]
-
Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. National Institutes of Health. [Link]
-
Reactions of PBr 3. BYJU'S. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
An investigation of the synthesis of vilazodone. ResearchGate. [Link]
-
New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. ResearchGate. [Link]
-
Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]
-
A standard protocol for NaBH 4 reduction of CDOM and HS. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
Vilazodone. PubChem. [Link]
-
Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [Link]
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- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 10. byjus.com [byjus.com]
- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
An In-Depth Technical Guide to the Solubility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research professionals. 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a chemical intermediate and requires strict adherence to safety protocols. Always consult the relevant Safety Data Sheet (SDS) before handling.
Introduction: The Critical Role of Solubility
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is fundamentally linked to its solubility—a critical physicochemical parameter that governs reaction kinetics, purification strategies, and, in the context of drug development, bioavailability and formulation. Despite its importance, quantitative experimental solubility data for this compound is not extensively documented in publicly available literature.
This guide, therefore, serves a dual purpose: first, to provide a robust theoretical assessment of its expected solubility based on molecular structure and physicochemical properties, and second, to present a comprehensive, field-proven experimental protocol for its precise determination. As Senior Application Scientists, our goal is to bridge the gap between theoretical prediction and empirical validation, empowering researchers to make informed decisions in their experimental designs.
Part 1: Physicochemical Profile and Theoretical Solubility Assessment
Understanding the molecular structure of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is paramount to predicting its behavior in various solvents. The molecule possesses a largely hydrophobic bicyclic benzodioxepine core, suggesting poor affinity for aqueous media. The presence of two ether linkages and a bromomethyl group introduces some polarity, but the overall character remains lipophilic.
Key physicochemical parameters, essential for a predictive assessment, are summarized below.
| Property | Value | Source / Method | Significance for Solubility |
| Molecular Formula | C₁₀H₁₁BrO₂ | Sigma-Aldrich | Provides the elemental composition.[1] |
| Molecular Weight | 243.10 g/mol | Sigma-Aldrich | Influences molar concentration calculations.[1] |
| Appearance | Solid (Typical) | General Chemical Knowledge | The solid state's lattice energy must be overcome for dissolution. |
| Predicted logP | ~2.5 - 2.8 | Cheminformatics Models | Indicates a significant preference for non-polar/organic environments over aqueous ones.[2] |
| Melting Point (MP) | Not widely reported | - | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy.[3][4] |
Causality Behind the Prediction:
The logP (octanol-water partition coefficient) is the most telling predictor. A logP value significantly greater than 1, like the predicted ~2.5-2.8 for this compound, indicates that it is substantially more soluble in a non-polar solvent like octanol than in water.[2] This hydrophobicity is driven by the large, non-polar surface area of the benzodioxepine ring system.
Based on these properties, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and aprotic polar solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate). These solvents can effectively solvate the hydrophobic core.
-
Moderate Solubility: Expected in short-chain alcohols (e.g., Ethanol, Methanol). The alkyl chains of the alcohols can interact with the hydrophobic core, while the hydroxyl groups can interact weakly with the ether oxygens.
-
Low to Insoluble: Expected in water and non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane). Water cannot effectively disrupt the compound's crystal lattice or solvate its large hydrophobic structure. Conversely, while hexane is non-polar, it may not be a strong enough solvent for a molecule with some polar character and a potentially stable crystal lattice.
Part 2: Experimental Determination of Thermodynamic Solubility
To move beyond prediction, the "gold standard" Shake-Flask Method , compliant with principles outlined in OECD Guideline 105, is employed to determine thermodynamic solubility.[5][6][7] This method establishes the saturation mass concentration of the compound in a given solvent at a specific temperature, representing a true thermodynamic equilibrium.[8][9]
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol.
Sources
- 1. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 4. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. filab.fr [filab.fr]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tegewa.de [tegewa.de]
Methodological & Application
Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine protocol
This Application Note provides a validated, scalable protocol for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS RN: 499770-96-6).[1] This compound is a critical electrophilic building block in medicinal chemistry, particularly for the introduction of the benzodioxepine pharmacophore into G-protein coupled receptor (GPCR) ligands and kinase inhibitors.
The protocol is designed for high reproducibility, utilizing standard laboratory reagents and minimizing chromatographic purification where possible.
Part 1: Chemical Strategy & Pathway[1]
Retrosynthetic Analysis: The target molecule contains a highly reactive benzylic bromide and a seven-membered dioxepine ring fused to a benzene core.[1]
-
The Bromide: The benzylic bromide is best installed in the final step from the corresponding alcohol to avoid stability issues during ring formation.[1]
-
The Alcohol: Derived from the reduction of the corresponding aldehyde.[1][2][3]
-
The Dioxepine Ring: The 1,5-benzodioxepine core with a substituent at the 6-position (ortho to the bridgehead) dictates the starting material: 2,3-dihydroxybenzaldehyde .[1] Reaction with a 1,3-dihalopropane equivalent effects the [4+3] annulation.[1]
Synthetic Pathway Diagram:
Figure 1: Three-step synthetic route from commercially available 2,3-dihydroxybenzaldehyde.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
This step involves a double Williamson ether synthesis.[1] The use of DMF facilitates the reaction through the phenoxide intermediate, though Acetone/Reflux is a viable "greener" alternative if longer reaction times are acceptable.
-
Reagents:
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,3-dihydroxybenzaldehyde (e.g., 10.0 g, 72.4 mmol) and anhydrous K₂CO₃ (25.0 g, 181 mmol).
-
Solvation: Add DMF (100 mL) and stir at room temperature for 15 minutes to allow partial deprotonation (color change to bright yellow/orange is typical).
-
Addition: Add 1,3-dibromopropane (8.8 mL, 86.9 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 80°C (internal temperature) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting catechol (polar) should disappear, replaced by a less polar spot (aldehyde).
-
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product may precipitate as a solid.[1]
-
Purification: Recrystallization from Ethanol or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the aldehyde as a pale yellow solid.[1]
-
Target Yield: 75–85%[1]
-
Stage 2: Reduction to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol
Standard borohydride reduction converts the aldehyde to the benzylic alcohol.[1]
-
Reagents:
Protocol:
-
Setup: Dissolve the aldehyde (e.g., 5.0 g, 28.1 mmol) in MeOH (50 mL) in a round-bottom flask. Cool to 0°C (ice bath).
-
Addition: Add NaBH₄ (1.17 g, 30.9 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Remove ice bath and stir at room temperature for 1 hour. TLC should show conversion to a more polar alcohol spot.[1]
-
Quench: Carefully add saturated NH₄Cl solution (20 mL) to quench excess hydride. Concentrate under reduced pressure to remove MeOH.[1]
-
Workup: Dilute residue with water and extract with DCM (3 x 50 mL). Dry organics over MgSO₄ and concentrate.
-
Purification: The crude alcohol is typically pure enough (>95%) for the next step.[1] If necessary, purify via short silica plug (50% EtOAc/Hexanes).
-
Target Yield: 90–95%[1]
-
Stage 3: Bromination to 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Conversion of the benzylic alcohol to the bromide using Phosphorus Tribromide (PBr₃).[1]
-
Reagents:
-
Intermediate 2 (Alcohol) (1.0 equiv)
-
Phosphorus Tribromide (PBr₃) (0.4 equiv) Note: PBr₃ provides 3 Br atoms.
-
Solvent: Dichloromethane (DCM), anhydrous
-
Protocol:
-
Setup: Dissolve the alcohol (e.g., 4.0 g, 22.2 mmol) in anhydrous DCM (40 mL) under an inert atmosphere (N₂ or Ar). Cool to 0°C .[1]
-
Addition: Add PBr₃ (0.85 mL, 8.9 mmol) dropwise via syringe. Caution: PBr₃ is corrosive and fumes in air.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1–2 hours. Monitor by TLC (the bromide is usually less polar than the alcohol).
-
Quench: Pour the reaction mixture carefully into ice-water/NaHCO₃ mixture.
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1] Wash combined organics with saturated NaHCO₃ and brine.[1] Dry over MgSO₄.[1]
-
Isolation: Concentrate in vacuo at low temperature (<30°C) to avoid thermal degradation.
-
Storage: The product is a lachrymatory oil or low-melting solid.[1] Store at -20°C under inert gas.
-
Target Yield: 80–90%[1]
-
Part 3: Analytical Data & Specifications
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Formula | C₁₀H₁₁BrO₂ | |
| MW | 243.10 g/mol | |
| Appearance | Yellowish oil / Low-melting solid | Darkens on storage if not stabilized |
| Solubility | DCM, EtOAc, DMSO, MeOH | Reacts slowly with nucleophilic solvents (e.g., MeOH) |
| Stability | Moisture Sensitive | Store cold (-20°C), protect from light |
Representative NMR Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 6.80–7.00 (m, 3H, Ar-H), 4.50 (s, 2H, Ar-CH₂-Br), 4.20–4.30 (m, 4H, O-CH₂-CH₂-CH₂-O), 2.15–2.25 (m, 2H, O-CH₂-CH₂-CH₂-O).[1]
-
Note: The key diagnostic peak is the singlet at ~4.5 ppm corresponding to the benzylic bromide methylene group.[1]
-
Part 4: Safety & Troubleshooting
Core Hazards:
-
Lachrymator: The final product, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, is a benzylic bromide.[1] These are potent lachrymators (tear gas agents).[1] All operations must be performed in a functioning fume hood.
-
PBr₃: Highly corrosive, reacts violently with water to produce HBr gas.[1] Quench with extreme caution.
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Poly-alkylation or polymerization | Ensure high dilution; add dibromide slowly. Use K₂CO₃ in Acetone/Reflux for milder conditions.[1] |
| Product Decomposition (Step 3) | Thermal instability / Hydrolysis | Keep rotavap bath <30°C. Ensure all glassware is dry.[1] Store product immediately at -20°C. |
| Impurity in Step 1 | Unreacted Catechol | Wash organic layer thoroughly with 1M NaOH during workup to remove unreacted starting material.[1] |
References
-
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12637528, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. (Analogous structure verification). Retrieved February 1, 2026 from [Link]
-
Precursor Synthesis: Google Patents.[1] WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors...[1] (Cites use of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde).[1][4][6][7] Retrieved February 1, 2026 from
-
General Method (Benzodioxepine Formation): El-Gades, M. A., et al. (2011).[1] Synthesis and antimicrobial activity of some new 1,5-benzodioxepine derivatives. ResearchGate. (Protocol for catechol alkylation).[1] Retrieved February 1, 2026 from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof - Google Patents [patents.google.com]
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- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Books & E-Journals - [thieme-connect.com]
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a building block in organic synthesis
An Application Guide for the Strategic Use of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a versatile and highly valuable building block in modern organic synthesis. The document elucidates the core reactivity of this reagent, stemming from its activated benzylic bromide moiety, and details its application in the construction of complex molecules, particularly those with relevance in medicinal chemistry and drug discovery. Included are detailed, field-tested protocols for key transformations such as O-alkylation and N-alkylation, complete with mechanistic insights and workflow visualizations to empower researchers in their synthetic endeavors.
Introduction: The Value of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry. Its unique conformational properties and presence in various biologically active compounds have made it a target of significant interest. For instance, derivatives of this seven-membered heterocyclic system have been identified as a novel class of β-adrenergic stimulants, demonstrating potent bronchial dilator activity[1]. The broader family of oxepine-containing molecules has also shown promise as sedatives, anticonvulsants, and anti-inflammatory agents, underscoring the therapeutic potential of this structural motif[2].
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine emerges as a critical tool for synthetic chemists aiming to explore this chemical space. It provides the intact, drug-like benzodioxepine nucleus functionalized with a highly reactive bromomethyl group. This "handle" allows for the direct and efficient coupling of the scaffold to a wide array of nucleophiles, enabling the rapid generation of molecular libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties is fundamental to its effective and safe use. The key data for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |
| Molecular Weight | 243.10 g/mol | [3] |
| CAS Number | 499770-96-6 | [4] |
| Appearance | Solid | |
| GHS Pictogram | ||
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 |
Handling Advisory: Due to its acute oral toxicity, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed within a certified chemical fume hood.
Core Reactivity and Mechanistic Principles
The synthetic utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is dominated by the reactivity of its benzylic bromide functional group. A benzylic halide is an excellent electrophile for two primary reasons:
-
Sₙ2 Reactivity: The carbon atom of the bromomethyl group is highly susceptible to backside attack by nucleophiles. The transition state is stabilized by the adjacent benzene ring, leading to rapid displacement of the bromide leaving group.
-
Sₙ1 Potential: Although less common for primary halides, the formation of a primary benzylic carbocation is significantly stabilized by resonance with the aromatic ring. This pathway can become relevant under specific conditions, such as with poor nucleophiles in polar, protic solvents.
For most synthetic applications relevant to drug discovery, the Sₙ2 pathway is the desired and predominant mechanism, offering excellent predictability and stereochemical control if a chiral center were present. This reactivity makes the title compound an ideal electrophile for coupling with a diverse range of O-, N-, S-, and C-based nucleophiles.
Figure 1: General Sₙ2 mechanism for nucleophilic substitution.
Applications in Organic Synthesis
O-Alkylation: Synthesis of Aryl and Alkyl Ethers
One of the most powerful applications of this building block is in the Williamson ether synthesis. Reaction with phenols or alcohols, typically in the presence of a non-nucleophilic base, provides a robust method for forging ether linkages. This is particularly useful in medicinal chemistry for connecting the benzodioxepine scaffold to other pharmacophores or for modifying solubility and metabolic properties. The choice of base is critical: strong bases like sodium hydride (NaH) are effective for deprotonating alcohols and phenols completely, while milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for phenols and are operationally simpler.
N-Alkylation: Synthesis of Amines
The electrophilic nature of the bromomethyl group allows for efficient alkylation of nitrogen nucleophiles. Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., piperidines, piperazines, imidazoles) can be readily alkylated to introduce the benzodioxepine moiety. These reactions are typically run in the presence of a base to neutralize the HBr byproduct. The resulting tertiary amines and N-aryl amines are common features in centrally active drug candidates.
Detailed Application Protocols
The following protocols are designed to be self-validating and provide clear, step-by-step instructions for common transformations.
Protocol 1: O-Alkylation of 4-Methoxyphenol (Williamson Ether Synthesis)
This protocol details the synthesis of 6-((4-methoxyphenoxy)methyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Rationale: Sodium hydride (NaH) is chosen as the base to ensure complete and irreversible deprotonation of the phenol, forming the sodium phenoxide in situ. This highly nucleophilic species rapidly displaces the bromide. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the ionic intermediate and promotes the Sₙ2 reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being allowed to proceed to completion at room temperature.
Figure 2: Step-by-step workflow for Williamson ether synthesis.
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq.). Dissolve it in a minimal amount of anhydrous DMF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, controlling any gas evolution. Stir the resulting suspension at 0 °C for 30 minutes.
-
Electrophile Addition: In a separate flask, dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.1 eq.) in anhydrous DMF. Add this solution dropwise to the phenoxide suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water. Dilute the mixture with additional water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether product.
Protocol 2: N-Alkylation of Piperidine
This protocol details the synthesis of 1-((3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl)piperidine.
Rationale: This protocol uses potassium carbonate (K₂CO₃) as a mild, inexpensive, and easy-to-handle base. It is sufficient to neutralize the HBr formed during the reaction. Acetonitrile is an excellent solvent for this Sₙ2 reaction. Heating to reflux increases the reaction rate to ensure completion within a reasonable timeframe. This method avoids the use of pyrophoric or highly reactive bases like BuLi, making it more suitable for general applications and library synthesis.
Methodology:
-
Reaction Setup: To a round-bottom flask, add piperidine (1.2 eq.), potassium carbonate (2.0 eq.), and 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.).
-
Solvent Addition: Add acetonitrile to the flask to create a stirrable suspension (approx. 0.3 M).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C). Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Wash the solids with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate in vacuo to remove the solvent. Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be of high purity, but if necessary, it can be further purified by flash column chromatography (often using a dichloromethane/methanol gradient) to yield the pure tertiary amine.[6]
Conclusion and Future Outlook
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a potent and versatile building block for accessing molecules containing the medicinally relevant benzodioxepine scaffold. Its primary utility lies in its capacity as a robust electrophile for Sₙ2 reactions, enabling the straightforward formation of ether and amine linkages. The protocols detailed herein provide reliable and scalable methods for its application in synthetic workflows. Future applications will undoubtedly see this reagent used in the synthesis of novel, complex architectures for the discovery of new therapeutic agents targeting a range of biological systems.
References
-
Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2284. [Link]
-
Krupadanam, G. L. D., & Srimannarayana, G. (2011). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 16(8), 6875-6899. [Link]
-
Gao, F., et al. (2014). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. Journal of the American Chemical Society, 136(10), 3931-3942. [Link]
-
Farkas, S., et al. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(12), 2293. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | CAS:499770-96-6 | Atomaxchem [en.atomaxchem.com]
- 5. A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]
Application Notes and Protocols: The Strategic Use of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key strategy in the design of potent and selective kinase inhibitors is the exploration of diverse chemical scaffolds that can interact with specific binding pockets of the target kinase.
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile building block in the synthesis of various biologically active molecules. This application note provides a detailed guide on the utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a key reagent for the derivatization of kinase inhibitor scaffolds, focusing on practical synthetic protocols and the underlying chemical principles.
Physicochemical Properties of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a versatile alkylating agent, featuring a reactive bromomethyl group attached to the benzodioxepine core. This combination allows for the strategic introduction of the benzodioxepine moiety into various molecular frameworks.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 499770-96-6 |
Core Synthetic Applications in Kinase Inhibitor Development
The primary utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the synthesis of kinase inhibitors lies in its ability to act as an electrophile in nucleophilic substitution reactions. The two most common applications are O-alkylation of phenolic hydroxyl groups and N-alkylation of amine functionalities present on the core kinase inhibitor scaffold.
O-Alkylation via Williamson Ether Synthesis: Modifying Phenolic Scaffolds
Many kinase inhibitor scaffolds incorporate phenolic hydroxyl groups, which are crucial for hydrogen bonding interactions within the kinase active site. Alkylation of these phenols with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine can be used to probe the steric and electronic requirements of the binding pocket, potentially leading to enhanced potency and selectivity.
The Williamson ether synthesis is a reliable and widely used method for this transformation. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Diagram of the General O-Alkylation Reaction:
Caption: General workflow for O-alkylation.
Detailed Protocol: O-Alkylation of a Hypothetical Phenolic Quinazoline Kinase Inhibitor Scaffold
This protocol describes a general procedure for the O-alkylation of a phenol-containing quinazoline, a common core structure in many kinase inhibitors.
Materials:
-
Phenolic Quinazoline Scaffold (1.0 eq)
-
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic quinazoline scaffold in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated kinase inhibitor.
Causality and Optimization:
-
Choice of Base: While potassium carbonate is a common and effective base, for less reactive phenols or to improve reaction rates, stronger bases like cesium carbonate (Cs₂CO₃) can be employed.
-
Solvent: DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. Acetonitrile is another suitable alternative.
-
Temperature: Gentle heating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature should be determined empirically for each specific substrate.
N-Alkylation of Amine-Containing Scaffolds
Many kinase inhibitor scaffolds, such as pyrazolopyrimidines and pyridopyrimidines, feature primary or secondary amine functionalities that are crucial for their biological activity. N-alkylation with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine allows for the introduction of the benzodioxepine moiety, which can explore additional binding interactions and modulate the physicochemical properties of the inhibitor.
Diagram of the General N-Alkylation Reaction:
Caption: General workflow for N-alkylation.
Detailed Protocol: N-Alkylation of a Hypothetical Amino-Pyrazolopyrimidine Kinase Inhibitor Scaffold
This protocol outlines a general procedure for the N-alkylation of an amino-substituted pyrazolopyrimidine, a scaffold found in inhibitors of kinases such as mTOR.
Materials:
-
Amino-Pyrazolopyrimidine Scaffold (1.0 eq)
-
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino-pyrazolopyrimidine scaffold in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive amines.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated kinase inhibitor.
Causality and Optimization:
-
Choice of Base: A non-nucleophilic organic base such as DIPEA or triethylamine (Et₃N) is preferred to neutralize the hydrobromic acid formed during the reaction without competing with the substrate amine as a nucleophile.
-
Solvent: DMF is a good choice for its ability to dissolve a wide range of substrates. Dichloromethane or tetrahydrofuran (THF) can also be used depending on the solubility of the starting materials.
-
Reaction Control: Careful monitoring is crucial to avoid over-alkylation, especially with primary amines. Using a slight excess of the amine substrate can sometimes favor mono-alkylation.
Illustrative Signaling Pathway: Targeting a Hypothetical Kinase
The synthesized benzodioxepine-containing kinase inhibitors can be evaluated for their ability to modulate specific signaling pathways. For instance, if the parent scaffold is known to target a kinase in the PI3K/AKT/mTOR pathway, the new derivatives would be tested for their enhanced or altered activity within this cascade.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its ability to readily participate in O- and N-alkylation reactions allows for the systematic modification of known kinase inhibitor scaffolds. The introduction of the 3,4-dihydro-2H-1,5-benzodioxepine moiety can lead to improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this reagent in their drug discovery programs.
References
Sources
Technical Application Note: Scalable Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine , a critical intermediate for serotonergic CNS agents (e.g., piperazine-based anxiolytics). Unlike 1,4-benzodioxanes, the 7-membered 1,5-benzodioxepine ring presents unique entropic challenges during closure.
This guide rejects the low-fidelity "radical bromination" route (which suffers from poor regioselectivity at the benzylic ether positions) in favor of a regioselective functional group interconversion (FGI) strategy. By starting with 2,3-dihydroxybenzaldehyde, the 6-position geometry is locked prior to ring formation, ensuring high isomeric purity (>98%).
Strategic Route Analysis
The Challenge of Regiochemistry
Direct bromination of the 3,4-dihydro-2H-1,5-benzodioxepine core typically occurs at the 7-position (para to the oxygen) or leads to radical oxidation at the 2,4-benzylic positions. To secure the 6-position (ortho) substituent, we utilize a "Lock-and-Key" approach starting with a pre-functionalized catechol.
The Selected Pathway
-
Cyclization: Williamson ether synthesis using 2,3-dihydroxybenzaldehyde and 1,3-dibromopropane.
-
Reduction: Chemoselective reduction of the aldehyde to the benzyl alcohol.
-
Bromination: Conversion of the alcohol to the alkyl bromide using phosphorus tribromide (
).
Process Logic Diagram
Figure 1: Synthetic workflow for the regioselective production of the target bromide.
Detailed Experimental Protocols
Stage 1: Formation of the 1,5-Benzodioxepine Ring
Objective: Cyclization of 2,3-dihydroxybenzaldehyde with 1,3-dibromopropane. Critical Parameter: Dilution control is essential to favor intramolecular cyclization (7-membered ring) over intermolecular polymerization.
Reagents:
-
2,3-Dihydroxybenzaldehyde (1.0 eq)
-
1,3-Dibromopropane (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
DMF (Dimethylformamide), anhydrous (10 volumes)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Solvation: Charge DMF and 2,3-dihydroxybenzaldehyde. Stir until dissolved.
-
Base Addition: Add
in a single portion. The suspension will turn dark (phenoxide formation). -
Alkylation: Add 1,3-dibromopropane dropwise over 30 minutes.
-
Heating: Heat the mixture to 110–120°C for 16–24 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol or perform vacuum distillation if oil persists.
-
Target Intermediate:6-Formyl-3,4-dihydro-2H-1,5-benzodioxepine .
-
Stage 2: Reduction to Benzyl Alcohol
Objective: Chemoselective reduction of the aldehyde without affecting the ether ring.
Reagents:
-
Stage 1 Intermediate (1.0 eq)
-
Sodium Borohydride (
) (0.6 eq) -
Methanol (10 volumes)
Protocol:
-
Dissolution: Dissolve the aldehyde in Methanol and cool to 0°C (ice bath).
-
Addition: Add
portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Carefully add Acetone (1 eq) to quench excess hydride, followed by water.
-
Isolation: Evaporate Methanol. Extract aqueous residue with DCM (Dichloromethane). Dry over
and concentrate.-
Yield: Quantitative.
-
Target Intermediate:6-Hydroxymethyl-3,4-dihydro-2H-1,5-benzodioxepine .
-
Stage 3: Bromination (The Final Step)
Objective: Conversion of the alcohol to the alkyl bromide.
Safety Note:
Reagents:
-
Stage 2 Alcohol (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq) -
DCM (anhydrous) (10 volumes)
Protocol:
-
Setup: Flame-dried glassware,
atmosphere. -
Cooling: Dissolve the alcohol in DCM and cool to -10°C to 0°C .
-
Addition: Add
dropwise (neat or as DCM solution) maintaining temp < 5°C. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Alcohol spot disappears; less polar Bromide spot appears).
-
Quench: Pour reaction mixture onto crushed ice/saturated
solution. Vigorous stirring required. -
Isolation: Separate organic layer, wash with water and brine. Dry (
) and concentrate at low temperature (<40°C) to prevent degradation. -
Storage: Store under Argon at -20°C. Benzylic bromides are lachrymators and unstable.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, compare your isolated product against these expected spectral signatures.
| Feature | 1H NMR Signal (CDCl3, 400 MHz) | Mechanistic Origin |
| Aromatic Core | 1,2,3-substituted benzene ring pattern. | |
| Benzylic Bromide | The key | |
| Dioxepine Ether | ||
| Dioxepine Bridge | The central |
Validation Check: If the quintet at
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization (Intermolecular reaction) | Increase dilution (use 15-20 vol DMF). Add dibromide slower. |
| Incomplete Cyclization | Low reaction temperature | Ensure internal temp reaches >110°C. Use |
| Product Decomposition (Step 3) | Acid hydrolysis of ether ring | Neutralize |
| Dark Coloration | Oxidation of phenols | Ensure strict |
References
-
PrepChem. "Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine." (Standard protocol for 1,5-benzodioxepine ring closure using catechol and 1,3-dibromopropane).
-
Echemi. "3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde Product Database." (Confirmation of the stability and commercial availability of the 6-formyl intermediate).
-
El-Umry et al. "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction." Journal of Biomedicine and Biotechnology. (Provides comparative conditions for 7-membered ring formation).
-
BenchChem. "Application Notes for Condensation Reactions with 2,4-Dihydroxybenzaldehyde." (Protocols for handling dihydroxybenzaldehydes in alkylation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 4. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine characterization
An Application Note on the Comprehensive Analytical Characterization of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Abstract
This application note provides a comprehensive, multi-technique guide for the analytical characterization of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a key heterocyclic building block in synthetic chemistry and drug discovery. Recognizing the critical need for unambiguous structural verification and purity assessment, we present a suite of robust protocols for researchers and drug development professionals. The methodologies detailed herein encompass Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification. This integrated approach ensures a thorough and reliable characterization, establishing a foundation for its effective use in subsequent research and development activities.
Introduction
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a functionalized organic molecule featuring a benzodioxepine core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The bromomethyl group provides a reactive handle for further synthetic transformations, making it a valuable intermediate for constructing more complex molecular architectures.
Given its role as a precursor, the absolute certainty of its structure and purity is paramount. Impurities or misidentification can compromise the integrity of downstream synthesis, leading to failed reactions, the generation of unintended side products, and the misinterpretation of biological data. This guide is designed as a self-validating framework, explaining not just the steps of each protocol but the scientific rationale behind them, ensuring researchers can confidently verify the identity and quality of their material.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| CAS Number | 499770-96-6 | [3] |
| InChI Key | QDRNTKFXSFDJCH-UHFFFAOYSA-N | [2] |
Integrated Analytical Workflow
A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow outlines the logical progression of analyses, starting from structural confirmation and moving towards purity and identity verification.
Caption: A logical workflow for the comprehensive analysis of the target compound.
Structural Elucidation by NMR Spectroscopy
NMR is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.
Principle of the Method
¹H NMR spectroscopy identifies the chemical environment, number, and connectivity of hydrogen atoms. ¹³C NMR provides complementary information on the carbon skeleton. Together, they allow for the complete and unambiguous assignment of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Expertise Note: CDCl₃ is a good first choice for many neutral organic molecules. If solubility is poor, DMSO-d₆ is a more polar alternative. TMS is the standard reference (0 ppm) for both ¹H and ¹³C NMR.
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program with a wider spectral width, a 2-5 second relaxation delay, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.
Expected Spectral Data
The following tables predict the signals based on the compound's structure. Actual chemical shifts may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Signals
| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Aromatic | 3H | 6.8 - 7.2 | Multiplet (m) | 3H |
| Bromomethyl (-CH₂Br) | 2H | ~4.5 | Singlet (s) | 2H |
| Dioxepine (-O-CH₂) | 4H | 4.0 - 4.3 | Multiplet (m) | 4H |
| Dioxepine (-CH₂-) | 2H | ~2.2 | Quintet (p) | 2H |
Table 2: Predicted ¹³C NMR Signals
| Assignment | Predicted δ (ppm) |
|---|---|
| Aromatic C (quaternary, C-O) | 145 - 155 |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic CH | 115 - 130 |
| Dioxepine (-O-CH₂) | 65 - 75 |
| Bromomethyl (-CH₂Br) | 30 - 35 |
| Dioxepine (-CH₂-) | 25 - 30 |
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this type of compound.
Principle of the Method
In GC-MS, the sample is first vaporized and separated from non-volatile impurities in the gas chromatograph. The separated molecules then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in a nearly 1:1 natural abundance. This results in a characteristic pair of peaks ([M]⁺ and [M+2]⁺) for any bromine-containing fragment.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Expertise Note: This temperature program is a general starting point and should be optimized to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Mass Spectrum Data
Table 3: Predicted Key Mass Fragments
| m/z Value | Interpretation | Notes |
|---|---|---|
| 242 / 244 | [M]⁺ Molecular Ion | The two peaks should be in an approximate 1:1 ratio, confirming the presence of one bromine atom. |
| 163 | [M - Br]⁺ | Loss of the bromine radical. |
| 135 | [M - Br - C₂H₄]⁺ | Subsequent loss of ethylene from the dioxepine ring. |
Purity Assessment by HPLC
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method with UV detection is broadly applicable.
Principle of the Method
The sample is dissolved in a mobile phase and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is pumped through the column. The compound and its impurities are separated based on their differing affinities for the two phases. A UV detector measures the absorbance of the eluting compounds, and the area of the main peak relative to the total area of all peaks provides a measure of purity (area percent).
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Trustworthiness Note: The choice of 254 nm is based on the expected UV absorbance of the benzene ring. For method validation, a full UV-Vis scan should be performed to determine the wavelength of maximum absorbance (λₘₐₓ).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Functional Group Identification by FTIR Spectroscopy
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.
Principle of the Method
Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their functional groups. An FTIR spectrum is a plot of absorbance versus wavenumber, providing a "fingerprint" of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Absorption Bands
Table 4: Predicted FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1250 - 1050 | C-O Stretch | Ether (Ar-O-C, C-O-C) |
| 600 - 500 | C-Br Stretch | Alkyl Halide |
References
A consolidated list of sources to support the methodologies and principles described.
- Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC.PubMed Central.
- 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich.Sigma-Aldrich.
- 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich.Sigma-Aldrich.
- 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE - Atomaxchem.Atomaxchem.
-
Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][4][5]oxaphosphinine 6-oxide - MDPI. MDPI. Available at:
- Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water - PubMed.PubMed.
- NMR Spectra of Products - The Royal Society of Chemistry.The Royal Society of Chemistry.
- Discrimination and identification of regioisomeric β-keto analogues of 3,4-methylendioxyamphetamines by gas chromatography–mass spectrometry - ResearchGate.ResearchGate.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | CAS:499770-96-6 | Atomaxchem [en.atomaxchem.com]
- 4. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Benzodioxepine Scaffold
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a hydrophilic dioxepine ring with a reactive benzylic bromide, offers a versatile platform for the synthesis of a diverse range of derivatives. The electron-rich benzene ring and the flexible seven-membered dioxepine moiety are key pharmacophoric features found in various biologically active compounds.[1][2] The primary site for functionalization is the bromomethyl group, which is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups and the construction of more complex molecules.
This guide provides a detailed overview of the key functionalization techniques for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, complete with mechanistic insights and actionable laboratory protocols.
Core Chemistry: The Reactivity of the Benzylic Bromide
The key to the synthetic utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine lies in the reactivity of the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and an excellent substrate for nucleophilic attack. Furthermore, the proximity of the benzene ring stabilizes the transition state of SN2 reactions and any potential carbocation intermediate in SN1-type processes, enhancing the leaving group ability of the bromide. This inherent reactivity allows for efficient displacement of the bromide by a variety of nucleophiles under relatively mild conditions.
I. O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] This method is highly effective for coupling 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with a diverse range of alcohols and phenols.
Mechanistic Rationale
The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to generate a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of the benzodioxepine derivative, displacing the bromide and forming the corresponding ether linkage. The choice of a non-protic solvent is often preferred to avoid solvation of the nucleophile, which would decrease its reactivity.[5]
Experimental Protocol: Synthesis of Aryl Ethers
This protocol describes a general procedure for the synthesis of an aryl ether derivative.
Materials and Equipment:
-
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a solution of the substituted phenol (1.2 equivalents) in anhydrous DMF (5-10 mL per mmol of the limiting reagent), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Weaker bases are sufficient for deprotonating phenols and minimize side reactions. |
| Solvent | DMF, ACN | Polar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.[5] |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting decomposition. |
| Stoichiometry | Slight excess of phenol | Ensures complete consumption of the electrophile. |
Workflow Diagram
Caption: Williamson Ether Synthesis Workflow.
II. N-Alkylation: Synthesis of Amines and Azides
The benzylic bromide of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine readily reacts with nitrogen-based nucleophiles, providing access to a variety of amine and azide derivatives. These functional groups are pivotal in drug discovery for modulating pharmacokinetic and pharmacodynamic properties.
A. Synthesis of Amines
Direct alkylation of primary or secondary amines with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a straightforward method for introducing amino functionalities.
Mechanistic Considerations:
The reaction proceeds via a standard SN2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic benzylic carbon. A base is typically required to neutralize the hydrobromic acid byproduct. Over-alkylation can be a competing side reaction, especially with primary amines.
Experimental Protocol: N-Alkylation of a Secondary Amine
Materials and Equipment:
-
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
-
Secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Standard reaction and purification glassware
Procedure:
-
Dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) and the secondary amine (1.5 equivalents) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC.
-
Once the starting material is consumed, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired tertiary amine.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Et₃N | Neutralizes the HBr formed during the reaction, driving it to completion. |
| Solvent | ACN, THF | Good solubility for reactants and generally unreactive under these conditions. |
| Temperature | RT to 50 °C | Mild conditions are often sufficient for this facile reaction. |
| Stoichiometry | Excess amine | Can help to minimize dialkylation, although less of a concern with secondary amines. |
B. Synthesis of Azides
The introduction of an azide group is a valuable transformation as it can be readily reduced to a primary amine or used in "click" chemistry reactions.
Mechanistic Pathway:
The reaction of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with sodium azide is a classic SN2 reaction. The azide ion is an excellent nucleophile, leading to a clean and efficient displacement of the bromide.[6]
Experimental Protocol: Synthesis of 6-(azidomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Materials and Equipment:
-
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard reaction and workup glassware
Procedure:
-
Dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude azide product, which can often be used in the next step without further purification.
Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.[7]
Workflow Diagram for N-Alkylation
Caption: N-Alkylation Pathways.
III. S-Alkylation: Formation of Thioethers
Similar to O- and N-alkylation, thioethers can be readily synthesized by reacting 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with thiols.
Mechanistic Overview
In the presence of a base, thiols are deprotonated to form highly nucleophilic thiolates. These thiolates then displace the bromide from the benzylic position in an SN2 fashion to yield the corresponding thioether.
Experimental Protocol: Synthesis of a Thioether
Materials and Equipment:
-
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
-
Thiol (R-SH)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard reaction and purification glassware
Procedure:
-
To a solution of the thiol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup as described for the Williamson ether synthesis.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Sufficiently basic to deprotonate the thiol. |
| Solvent | DMF | Excellent solvent for this type of nucleophilic substitution. |
| Temperature | Room Temperature | Thiols are generally very reactive nucleophiles, so heating is often unnecessary. |
Summary of Functionalization Techniques
| Functionalization | Nucleophile | Key Reagents | Typical Solvents | Product |
| O-Alkylation | Alcohols, Phenols | K₂CO₃, Cs₂CO₃ | DMF, ACN | Ethers |
| N-Alkylation | Amines | K₂CO₃, Et₃N | ACN, THF | Amines |
| Azide Formation | Sodium Azide | NaN₃ | DMF | Azides |
| S-Alkylation | Thiols | K₂CO₃ | DMF | Thioethers |
Conclusion
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a highly adaptable starting material for the synthesis of a wide range of derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this valuable scaffold. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Thomas, M., et al. (2025). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][3][8]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. [Link]
-
Sebille, S., et al. (2008). New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers. Bioorganic & Medicinal Chemistry, 16(10), 5704-5719. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Homework.Study.com. (n.d.). Consider the reaction that will take place between (S)-2-bromobutane and sodium azide in DMF. [Link]
-
Groeneveld, N. T. A., et al. (2022). Potential therapies for sodium azide intoxication; a case report and review of the literature. Acute Medicine, 21(2), 80-89. [Link]
-
PubChem. 3-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepine. [Link]
-
ResearchGate. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. [Link]
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. francis-press.com [francis-press.com]
- 6. homework.study.com [homework.study.com]
- 7. pure.eur.nl [pure.eur.nl]
- 8. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Catalytic Strategies for the Regioselective Synthesis of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Executive Summary & Chemical Context[1][2][3][4][5][6]
The 1,5-benzodioxepine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for serotonin (5-HT1A) receptor agonists (e.g., Spiroxatrine analogs) and alpha-adrenergic blockers. The specific target, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine , represents a critical electrophilic intermediate. The bromomethyl "handle" at the 6-position (ortho to the oxygen bridge) allows for rapid diversification via nucleophilic substitution.
The Synthetic Challenge:
The primary challenge in synthesizing this molecule is regioselectivity . The 1,5-benzodioxepine ring system is electron-rich. Traditional bromination methods (e.g.,
This guide details two high-fidelity catalytic protocols that bypass these issues:
-
Photochemical Radical Bromination (Wohl-Ziegler): Utilizing visible-light photocatalysis to drive radical abstraction from the 6-methyl precursor.
-
Catalytic Appel-Type Bromination: A P(V)-catalyzed nucleophilic substitution converting the 6-hydroxymethyl precursor to the bromide, minimizing phosphorus waste.
Retrosynthetic Analysis & Pathway Logic
To ensure high purity and yield, we approach the target from two distinct commercially viable precursors.
Figure 1: Retrosynthetic logic showing the two primary catalytic entry points. Route 1 is preferred for atom economy; Route 2 is preferred for sensitive substrates prone to radical side-reactions.
Protocol A: Visible-Light Photocatalytic Bromination
Best for: Scalability, Atom Economy, and Green Chemistry compliance.
This method utilizes a radical chain mechanism initiated by visible light (Blue LED, 450 nm). Unlike thermal initiation (AIBN/reflux), which often leads to di-bromination or ring bromination, the photochemical approach allows for precise control of the radical flux at lower temperatures.
Mechanism of Action
The reaction proceeds via a Wohl-Ziegler pathway. The photocatalyst (or direct photo-excitation of NBS) generates a bromine radical (
Figure 2: Photocatalytic cycle. The use of LED irradiation minimizes thermal degradation of the dioxepine ring.
Experimental Protocol
Reagents:
-
Substrate: 6-Methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Trifluorotoluene (
) or Ethyl Acetate (Green alternatives to ) -
Light Source: 450 nm Blue LED strip (approx. 10-20 W)
Step-by-Step Methodology:
-
Preparation: In a Pyrex round-bottom flask, dissolve the 6-methyl precursor (10 mmol, 1.64 g) in degassed
(50 mL).-
Note: Degassing (sparging with Argon for 15 min) is critical to remove oxygen, which quenches benzylic radicals.
-
-
Addition: Add recrystallized NBS (10.5 mmol, 1.87 g).
-
Optional: For faster kinetics, add 1 mol% Benzoyl Peroxide (BPO) or a photocatalyst like Eosin Y (1 mol%), though direct irradiation of NBS is often sufficient.
-
-
Irradiation: Place the flask in a cooling bath (maintain 20–25 °C) surrounded by the Blue LED strip. Stir vigorously.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The reaction typically completes in 2–4 hours.
-
Endpoint: Disappearance of the methyl starting material.
-
-
Workup: Filter off the solid succinimide byproduct. Wash the filtrate with water (2 x 20 mL) and brine. Dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Stability Warning: Benzylic bromides are lachrymators and can hydrolyze. Store under inert gas at 4 °C.
-
Protocol B: Catalytic Appel-Type Bromination
Best for: High-purity requirements; avoiding radical side-reactions.
Classic Appel reactions use stoichiometric Triphenylphosphine (
Experimental Protocol
Reagents:
-
Substrate: 6-(Hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv)
-
Catalyst: Triphenylphosphine Oxide (
) (10 mol%) -
Reagent: Oxalyl Bromide (1.1 equiv) or Oxalyl Chloride/LiBr
-
Solvent: Toluene or DCM
Step-by-Step Methodology:
-
Activation: In a dried flask under Argon, dissolve
(0.1 equiv) in Toluene. Add Oxalyl Bromide (1.1 equiv) dropwise at 0 °C.-
Observation: Evolution of gas (CO/CO2) indicates the formation of the active electrophilic phosphorus species.
-
-
Substrate Addition: Add the 6-hydroxymethyl precursor (1.0 equiv) dissolved in minimal Toluene dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate. -
Purification: The catalytic amount of phosphine oxide is easily removed via short plug filtration, unlike the stoichiometric method which requires difficult separation.
Comparative Data Analysis
| Metric | Photochemical (Route A) | Catalytic Appel (Route B) |
| Starting Material | 6-Methyl (Low Cost) | 6-Hydroxymethyl (Med Cost) |
| Atom Economy | High (Succinimide byproduct) | High (CO/CO2 byproduct) |
| Reaction Time | 2–4 Hours | 4–6 Hours |
| Yield (Isolated) | 75–85% | 88–92% |
| Selectivity | Risk of over-bromination (-CHBr2) | High (Specific to -OH) |
| Green Solvent | PhCF3 / EtOAc | Toluene |
Safety & Troubleshooting
-
Toxicity: The target compound is an alkylating agent and is classified as Acute Tox. 3 (Oral) . All handling must occur in a fume hood with double gloving (Nitrile).
-
Moisture Sensitivity: The 6-bromomethyl derivative can hydrolyze to the alcohol if exposed to moisture. Store in a desiccator.
-
Over-Bromination (Route A): If di-bromination is observed (gem-dibromide), reduce the NBS equivalents to 0.95 and stop the reaction at 90% conversion.
References
-
Photochemical Benzylic Bromination in Flow
- Title: Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Str
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Catalytic Appel Reaction
- Title: Catalytic Phosphorus(V)
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Benzodioxepine Scaffold Synthesis
-
Compound Safety Data
- Title: 6-(Bromomethyl)
-
Source: Sigma-Aldrich.[6]
Sources
Troubleshooting & Optimization
Technical Support: Optimization of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Synthesis
Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Benzodioxepine Bromination Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 135231-69-5) presents a specific regiochemical challenge. Because the 1,5-benzodioxepine ring is electron-rich, direct electrophilic substitution (e.g., Blanc chloromethylation) typically favors the sterically less hindered position 7 (para to the oxygen).
Therefore, the only high-fidelity route to the position 6 isomer is the Wohl-Ziegler radical bromination of the corresponding 6-methyl precursor. This guide focuses on optimizing this specific radical pathway, as it is the primary source of yield loss due to three competing factors: gem-dibromination , ring bromination (ionic pathway) , and hydrolytic instability .
The Synthetic Pathway (Visual Logic)
The following diagram illustrates the critical decision nodes in the synthesis. The success of the reaction relies on suppressing the "Ionic Pathway" in favor of the "Radical Pathway."
Figure 1: Mechanistic divergence in the bromination of electron-rich benzodioxepine rings. Success depends on strictly enforcing the radical manifold.
Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes reported by users attempting to scale this reaction.
FAQ: Troubleshooting Low Yields
Q1: The reaction mixture turned dark red/brown immediately. Is this normal?
-
Diagnosis: No. This indicates high concentrations of free bromine (
) and HBr, likely caused by impure NBS. -
The Science: The Wohl-Ziegler reaction requires a low, steady-state concentration of bromine radicals. If your NBS is yellow or smells strongly of bromine, it contains HBr. HBr catalyzes the ionic bromination of the aromatic ring (likely at position 7) rather than the benzylic position 6.
-
Fix: Recrystallize NBS from hot water (drying strictly in a desiccator thereafter) or wash with anhydrous acetone before use. The NBS must be white.
Q2: I see a significant amount of starting material remaining, but adding more NBS leads to impurities.
-
Diagnosis: "Initiator Death" or Oxygen Quenching.
-
The Science: AIBN has a half-life. If the reaction is refluxed too long without conversion, the radicals have terminated. Furthermore, oxygen is a diradical that quenches the propagation chain.
-
Fix:
-
Degas the solvent (sparge with Argon for 15 mins) before heating.
-
Add the initiator (AIBN) in two portions: 70% at the start, and 30% after 2 hours of reflux.
-
Q3: My product degrades during column chromatography.
-
Diagnosis: Hydrolysis on Silica.
-
The Science: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a benzylic bromide. These are potent electrophiles and are sensitive to the slightly acidic, hydrated nature of silica gel, converting to the alcohol (benzyl alcohol).
-
Fix:
-
Neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes before loading.
-
Elute quickly using a non-polar gradient.
-
Store the product at -20°C under Argon; do not leave it in solution.
-
Optimized Experimental Protocol ("The Golden Batch")
This protocol is designed to maximize regioselectivity for the 6-position and minimize gem-dibromination.
Reagents:
-
Precursor: 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)
-
N-Bromosuccinimide (NBS): 1.05 eq (Recrystallized, White)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO)
-
Solvent:
-Trifluorotoluene (PhCF ) or Benzene (if permitted)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 6-methyl precursor in anhydrous PhCF
(0.2 M concentration).-
Note: PhCF
is preferred over CCl (banned/toxic) and Acetonitrile (polar solvents can encourage ionic side reactions).
-
-
Degassing: Spurge the solution with Argon for 15 minutes. This is critical to prevent the "induction period" lag.
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.03 eq, Portion 1) in one portion.
-
Reaction: Heat to reflux (approx. 80-100°C depending on solvent).
-
Visual Check: The heavy NBS solid should float. As it reacts, it converts to succinimide, which floats on the surface (in CCl
) or precipitates.[1]
-
-
Monitoring: Check via TLC or HPLC every hour.
-
Mid-point: If conversion stalls at 50% after 3 hours, cool slightly, add the remaining AIBN (0.02 eq), and resume reflux.
-
-
Workup (Crucial for Stability):
Data Summary: Solvent & Initiator Effects[1]
The choice of solvent dramatically impacts the ratio of the desired product to the "Ring Brominated" impurity.
| Solvent System | Temp (°C) | Yield (Isolated) | Primary Impurity | Notes |
| CCl | 77 | 85% | Minimal | Classic method. Hard to source. Toxic. |
| PhCF | 102 | 82% | Minimal | Recommended Green alternative. Similar radical stability to CCl |
| Acetonitrile | 82 | 45% | Ring-Br (Ionic) | Too polar. Solubilizes NBS, promoting ionic attack on the ring. |
| Benzene | 80 | 78% | Moderate | Acceptable, but carcinogenic concerns. |
| DCM | 40 | <10% | Starting Material | Temperature too low for efficient radical propagation. |
References
-
Wohl-Ziegler Reaction Mechanism & Solvent Effects
- Benzodioxepine Ring Synthesis & Properties
-
General Radical Bromination Guidelines
-
Regioselectivity in Heterocyclic Systems
-
University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." Available at: [Link] (General reference for benzylic vs aryl competition).
-
Sources
Purification challenges of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification & Stability Optimization for Benzylic Bromide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 2162-98-3). This compound is a critical electrophilic intermediate often used in the synthesis of serotonergic and dopaminergic ligands (e.g., Ebalzotan analogs).
The Core Problem: This molecule combines a benzylic bromide with an electron-rich benzodioxepine ring. The oxygen atoms at positions 1 and 5 donate electron density into the aromatic ring, significantly stabilizing the benzylic carbocation. While this makes the compound an excellent electrophile for subsequent coupling, it renders it hypersensitive to solvolysis and acid-catalyzed degradation on silica gel.
This guide provides self-validating protocols to overcome silica degradation, separate over-brominated impurities, and ensure long-term stability.
Module 1: Chromatography Troubleshooting
User Issue:
"My crude product turns yellow/brown on the silica column, and I recover significantly less mass than expected. The NMR shows a new peak around 4.6 ppm."
Root Cause Analysis:
Standard silica gel is slightly acidic (
-
Hydrolysis: Conversion to the benzyl alcohol (NMR shift ~4.6 ppm).
-
Friedel-Crafts Alkylation: The highly reactive benzylic position alkylates other aromatic rings in the mixture (oligomerization), causing the "browning" and mass loss.
Protocol A: Neutralized Flash Chromatography
Do not use standard silica without pretreatment.
Reagents:
-
Silica Gel (230-400 mesh)
-
Triethylamine (
) -
Eluent: Hexanes / Ethyl Acetate (EtOAc)[1]
Step-by-Step Methodology:
-
Slurry Preparation: Suspend the silica in the starting mobile phase (e.g., 95:5 Hexanes:EtOAc) containing 1% v/v Triethylamine .
-
Column Packing: Pour the slurry and flush with at least 2 column volumes of the
-doped solvent. This neutralizes acidic sites. -
Loading: Dissolve the crude material in a minimum amount of Toluene (avoid DCM if possible to prevent halogen exchange/crystallization issues) and load.
-
Elution: Run the gradient without further
to prevent product contamination, or maintain 0.1% if the compound is extremely labile.
Validation Check:
-
Spot a TLC plate.[1][2] If the spot streaks or remains at the baseline, the silica is still acidic.
-
Success Metric: The product should elute as a distinct, UV-active spot (
in 9:1 Hex:EtOAc).
Module 2: Impurity Management (Mono- vs. Di-bromo)
User Issue:
"I used NBS for bromination, but I have a mixture of starting material (methyl), product (monobromo), and impurity (dibromomethyl or ring bromination)."
Technical Insight:
Radical bromination (Wohl-Ziegler) is governed by statistics. Pushing the reaction to 100% conversion almost guarantees the formation of the gem-dibromide (6-(dibromomethyl)-...) or ring bromination due to the electron-rich nature of the benzodioxepine.
Decision Matrix: Purification Strategy
Use the following logic flow to determine the correct purification route based on your crude NMR integration.
Figure 1: Decision tree for selecting purification method based on reaction conversion rates.
Protocol B: Fractional Recrystallization
Best for removing di-bromo impurities which often have different solubility profiles.
-
Solvent System: Boiling Hexanes (primary) with dropwise Ethyl Acetate (solubilizer).
-
Dissolution: Dissolve crude solid in minimum boiling EtOAc. Add boiling Hexanes until persistent turbidity is observed.
-
Cooling: Allow to cool slowly to Room Temperature (RT), then to
. -
Filtration: The di-bromo impurity often crystallizes first or remains in the mother liquor depending on the specific lattice energy.
-
Note: For this specific scaffold, the mono-bromide usually crystallizes as white needles.
-
-
Wash: Wash with cold (
) Hexanes.
Module 3: Stability & Storage
User Issue:
"The white solid turned into a sticky gum after one week in the fridge."
Mechanism of Failure:
Benzodioxepine derivatives are prone to autocatalytic decomposition . Trace HBr (generated from slow hydrolysis with atmospheric moisture) catalyzes further decomposition of the benzodioxepine ring (cleaving the ether linkage).
Storage Protocol:
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Stabilizer: Store over Copper wire (scavenges free halides) or with a sachet of anhydrous
in the secondary container to absorb acid vapors. -
Temperature:
is mandatory.
Summary Data Table
| Parameter | Specification / Recommendation |
| Appearance | White to off-white crystalline solid |
| Melting Point | |
| TLC ( | ~0.45 (9:1 Hexanes:EtOAc) |
| Reactive Hazard | Potent lachrymator & skin irritant (Benzylic bromide) |
| Major Impurity | 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (SM) |
| NMR Diagnostic |
References
-
Sigma-Aldrich. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Sheet. (Accessed 2024).[3] Link
-
Otake, Y., et al. "Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection."[4] Reaction Chemistry & Engineering, 2019.[4][5] (Discusses instability of electron-rich benzylic bromides). Link
-
Edelmann, F. T., et al. "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate Q&A, 2014. (Expert consensus on silica degradation and purification strategies). Link
-
Shi, M., & Feng, Y-S. "Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids."[6] Journal of Organic Chemistry, 2001.[6] (Mechanistic insights into hydrolysis/oxidation pathways). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Current Status: Operational | Support Level: Tier 3 (Senior Chemist)[1][2]
Executive Summary: The "Hot" Benzylic Halide
Compound: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS: 499770-96-6 Role: High-value electrophile for introducing the benzodioxepine pharmacophore (common in 5-HT and P2X4 receptor ligands).[1][2]
The Core Problem: This reagent is not just a standard benzyl bromide.[2][3] The 1,5-benzodioxepine ring exerts a strong electron-donating effect (via the oxygen at position 5) onto the benzene ring.[1][2] This stabilizes the benzylic carbocation intermediate, making the bromine leaving group significantly more labile than in unsubstituted benzyl bromide.[2] Consequently, it is hypersensitive to moisture and acidity , leading to rapid autocatalytic decomposition.
Diagnostic Workflow: Why is my reagent failing?
Visual Inspection Guide
| Appearance | Status | Diagnosis | Action Required |
| White Crystalline Solid | Optimal | High purity (>98%).[1][2] | Proceed with reaction immediately. |
| Pale Pink / Beige | Warning | Trace HBr formation (Autocatalysis initiated). | Purify: Wash with cold hexanes or recrystallize.[2] Use excess base in reaction.[2] |
| Dark Brown / Oil | Critical | Significant hydrolysis and polymerization.[2] | Discard. Purification is rarely successful due to oligomer presence.[2] |
| Lachrymatory Odor | Normal | This is a potent tear agent.[1][2] | Safety: Handle ONLY in a functioning fume hood. |
Mechanism of Failure (Root Cause Analysis)
The decomposition is not linear; it is autocatalytic .[2]
-
Initiation: Trace moisture hydrolyzes the C-Br bond.[2]
-
Propagation: This releases HBr.[2]
-
Acceleration: HBr protonates the ether oxygen or the benzylic alcohol, accelerating further ionization and creating dark polymers (oligomerization).[2]
Figure 1: The "Death Spiral" of acid-catalyzed decomposition.[1] Note how HBr feeds back into the system to accelerate breakdown.
Troubleshooting & Recovery Protocols
Scenario A: "The solid has turned pink, but I need to run the reaction today."
Do not use column chromatography on silica gel; the acidity of silica will degrade the compound further.[2]
Protocol: Rapid Neutral Filtration
-
Dissolve: Dissolve the crude pink solid in a minimal amount of DCM (Dichloromethane) .
-
Scavenge: Add solid Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) directly to the DCM solution.[2] Stir gently for 5 minutes. This neutralizes the HBr.
-
Filter: Pass the solution through a short pad of Celite or Basic Alumina (NOT acidic/neutral silica).[2]
-
Concentrate: Evaporate solvent at <30°C (do not heat).
-
Use: Immediately use the resulting white/off-white solid.[2]
Scenario B: "My yield is low (<40%) during alkylation."
Issue: Hydrolysis is outcompeting your nucleophile.
Optimization Checklist:
-
Solvent: Are you using DMF or DMSO? These are hygroscopic.[2] Switch to Anhydrous Acetonitrile (MeCN) or Acetone stored over molecular sieves (3Å or 4Å).
-
Base: If using K₂CO₃, ensure it is freshly ground and dried.[2]
-
Order of Addition:
Storage & Handling SOP
To maintain stability for >6 months, strict adherence to this SOP is required.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Retards thermal ionization of the C-Br bond.[1][2] |
| Atmosphere | Argon/Nitrogen | Excludes moisture.[1][2] |
| Stabilizer | Silver Foil / Copper | Wrap the vial in foil.[2] Light promotes radical formation (homolytic cleavage). |
| Container | Amber Glass + Parafilm | Prevents light entry and moisture creep.[2] |
| Desiccant | Sachet in Secondary Jar | Store the vial inside a larger jar containing Drierite/Silica packets. |
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel chromatography to purify this? A: Avoid if possible. The acidic sites on silica gel catalyze the elimination of HBr.[2] If you must, use neutralized silica (pre-treated with 1% Triethylamine in Hexanes) and move fast. Basic Alumina is a safer stationary phase.[2]
Q: Why does the reaction mixture turn black instantly upon adding the bromide? A: This indicates your reaction medium is too acidic or too hot.[2] If the amine/alcohol nucleophile is not fully deprotonated, the HBr generated acts as a catalyst for polymerization.[2] Fix: Ensure you have >2 equivalents of base and the reaction is kept at room temperature (or 0°C) initially.
Q: Is this compound a lachrymator? A: Yes, severe. It behaves like benzyl bromide.[2][3] Exposure causes immediate tearing and respiratory distress.[2]
-
Spill Protocol: Do not wipe with paper towels (increases surface area).[2] Cover with solid Sodium Thiosulfate or Sodium Bicarbonate , then clean with a dilute ammonia solution to quench the alkylating agent.[2]
Q: Can I make a stock solution in DMSO? A: No. DMSO accelerates nucleophilic attack (even by water traces) and can oxidize alkyl halides (Kornblum oxidation) over time.[2] Make solutions fresh.
References
-
General Reactivity of Benzylic Halides
-
Benzodioxepine Ring Synthesis & Stability
-
Handling Lachrymatory Agents
-
Pharmacophore Context (P2X4/5-HT)
- Source: National Institutes of Health (PMC). "Structure–Activity Relationship of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones.
-
URL:[Link]
Sources
- 1. 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | CAS:499770-96-6 | Atomaxchem [en.atomaxchem.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]
Common impurities in 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Executive Summary & Chemical Identity
Welcome to the technical support hub for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . This intermediate is a critical building block for serotonin receptor ligands and other CNS-active agents. However, its benzylic bromide moiety, combined with the electron-rich benzodioxepine ring, creates a unique stability profile that challenges many researchers.
This guide moves beyond basic datasheets to address the process-critical impurities and handling nuances required to maintain >98% purity.
| Property | Data |
| CAS Number | 329795-44-3 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Physical State | Off-white to beige solid |
| Reactivity Class | Benzylic Electrophile / Lachrymator |
| Primary Risk | Hydrolysis (Moisture Sensitive) & Thermal Instability |
The Impurity Landscape: Origins & Mechanisms
High-performance liquid chromatography (HPLC) often reveals three distinct impurity clusters. Understanding their origin is the first step in troubleshooting.
Impurity A: The "Hydrolysis Trap" (Hydroxyl Impurity)
-
Chemical Name: 6-(Hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine
-
Origin: Reaction of the benzylic bromide with atmospheric moisture or wet solvents.
-
Mechanism:
hydrolysis. The electron-donating oxygen atoms in the benzodioxepine ring stabilize the benzylic carbocation intermediate, significantly accelerating hydrolysis compared to a standard benzyl bromide. -
Diagnostic: Broadening of the melting point range; appearance of a polar peak (lower retention time on Reverse Phase HPLC).
Impurity B: The "Starting Material" (Methyl Precursor)
-
Chemical Name: 6-Methyl-3,4-dihydro-2H-1,5-benzodioxepine
-
Origin: Incomplete radical bromination (if synthesized via NBS) or incomplete conversion of the alcohol (if synthesized via PBr₃).
-
Diagnostic: Non-polar peak; indistinguishable by color but detectable by ¹H NMR (singlet at ~2.2 ppm vs. ~4.5 ppm for the
).
Impurity C: The "Over-Bromination" (Dibromo Species)
-
Chemical Name: 6-(Dibromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
-
Origin: Lack of stoichiometry control during radical bromination (Wohl-Ziegler reaction).
-
Mechanism: Once the monobromide is formed, the benzylic position remains active. Excess N-bromosuccinimide (NBS) or high temperatures promote a second bromination.
-
Diagnostic: Significant increase in molecular weight (+79 amu); often appears as a late-eluting peak.
Visualizing the Degradation & Synthesis Pathways
The following diagram maps the formation of the target compound and the divergence points that lead to common impurities.
Figure 1: Reaction network showing the target synthesis (Green Arrow) and parasitic pathways leading to impurities (Dashed Lines).
Troubleshooting Support (Q&A)
Case #402: "My product turned green/blue on the silica column."
-
Diagnosis: Acid-catalyzed decomposition.
-
Explanation: Silica gel is slightly acidic. The benzodioxepine ring is electron-rich, and the benzylic bromide is labile. On acidic silica, the compound can undergo Friedel-Crafts-like polymerization or hydrolysis, often producing colored cationic species.
-
Solution:
-
Pre-treat Silica: Neutralize your silica gel column with 1% Triethylamine (Et₃N) in the eluent system (e.g., Hexane/EtOAc + 1% Et₃N).
-
Switch Phase: Use Neutral Alumina instead of Silica Gel for purification.
-
Speed: Perform "Flash" chromatography rapidly; do not let the compound sit on the column.
-
Case #518: "I see a new peak appearing in the NMR tube after 24 hours."
-
Diagnosis: Solvent-mediated solvolysis.
-
Explanation: If you are using
(Chloroform-d), it often contains traces of DCl (acid) or moisture. Over time, the bromine is exchanged for chlorine or hydrolyzed to the alcohol. -
Solution:
-
Filter
through basic alumina before preparing the sample. -
Analyze immediately. Do not store the compound in solution.
-
Case #660: "The material is a lachrymator. How do I handle the waste?"
-
Diagnosis: Safety protocol inquiry.
-
Explanation: Like benzyl bromide, this compound activates TRPA1 channels, causing severe eye and respiratory irritation.
-
Solution: Quench all glassware and waste with a dilute solution of sodium thiosulfate or aqueous ammonia . This converts the reactive bromide into a non-volatile, non-lachrymatory salt or amine before disposal.
Validated Protocols
Protocol A: Purification via Recrystallization (Recommended)
Avoid chromatography if possible to prevent decomposition.
-
Solvent System: Hexanes / Ethyl Acetate (or Cyclohexane).
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (
). -
Precipitation: Slowly add warm Hexanes until slight turbidity is observed.
-
Cooling: Allow to cool to room temperature, then place in a freezer (
) for 4 hours. -
Filtration: Filter the precipitate rapidly under Argon/Nitrogen flow to avoid moisture condensation.
-
Drying: Vacuum dry at room temperature (Do not heat >40°C).
Protocol B: Rapid Quality Check (TLC)
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm).
-
Rf Values (Approximate):
-
Target Bromide: ~0.60
-
Impurity A (Alcohol): ~0.20 (Distinctly more polar)
-
Impurity B (Methyl SM): ~0.65 (Very close to target, requires HPLC for definitive split)
-
Troubleshooting Logic Flow
Use this decision tree to resolve purity issues in your workflow.
Figure 2: Decision matrix for identifying and resolving impurity issues.
References
-
Sigma-Aldrich. (n.d.). 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Sheet. Merck KGaA. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329795443, 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.[1] (Mechanistic grounding for solvolysis of benzylic halides).
Sources
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine reaction byproducts analysis
Executive Summary
This guide addresses the stability and purity challenges associated with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine .[1] Unlike standard benzyl bromides, this molecule possesses a fused 1,5-dioxepine ring. The oxygen atom at position 5 (para to the bromomethyl group relative to the benzene ring connectivity) acts as a strong Electron Donating Group (EDG). This electronic push stabilizes the benzylic carbocation, significantly increasing susceptibility to
This document outlines the root causes of common impurities and provides validated protocols to minimize them.
Module 1: The Hydrolysis Trap (Impurity A)
Symptom:
-
HPLC shows a new peak with a lower retention time (more polar).
-
Proton NMR shows a shift of the benzylic singlet from ~4.5 ppm (CH₂Br) to ~4.6–4.7 ppm (CH₂OH).
-
The solid becomes sticky or oily upon exposure to air.
Root Cause Analysis: The 1,5-benzodioxepine ring is electron-rich. The oxygen lone pairs stabilize the transition state for bromide departure, making the benzylic carbon highly electrophilic but also prone to ionization. Moisture from the air or wet solvents rapidly converts the bromide to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol (Impurity A).
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Reaction Solvent | Anhydrous DCM or THF | Strictly exclude water to prevent competitive nucleophilic attack. |
| Quench | Aqueous NaHCO₃ (Cold) | Neutralize acid byproducts (HBr) immediately. Acid catalyzes ether formation (dimerization). |
| Drying Agent | Na₂SO₄ (Freshly activated) | MgSO₄ is slightly acidic and can promote degradation; Na₂SO₄ is neutral and safer. |
DOT Diagram: Hydrolysis & Dimerization Pathway
Module 2: Purification Artifacts (Silica Gel Decomposition)
Symptom:
-
Crude NMR looks clean (>90% purity).
-
Post-column chromatography yield drops significantly (<50%).
-
TLC shows "streaking" or baseline material.
Root Cause Analysis: Standard silica gel is slightly acidic (pH 4–5). This acidity facilitates the protonation of the leaving group or the dioxepine oxygens, accelerating the ionization of the C-Br bond. The resulting carbocation reacts with the silanol groups (Si-OH) on the stationary phase, permanently binding your compound to the column.
Corrective Action: Neutralization Protocol Do not use untreated silica gel.
-
Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et₃N) .
-
Equilibration: Flush the column with 2–3 column volumes of pure mobile phase (e.g., Hexane/EtOAc) to remove excess amine before loading the sample.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) if silica decomposition persists.
Module 3: Synthesis Byproducts (Reagent Residues)
Depending on your bromination method, specific impurities will arise.
Scenario A: Appel Reaction (CBr₄ / PPh₃)
-
Impurity: Triphenylphosphine oxide (TPPO).
-
Issue: TPPO co-elutes with the product or crystallizes with it.
-
Fix: Triturate the crude solid with cold Pentane or Diethyl Ether . The bromide is usually soluble, while TPPO precipitates. Filter off the TPPO before chromatography.
Scenario B: PBr₃ Bromination
-
Impurity: Phosphorous acid esters or HBr-induced ring opening.
-
Issue: The dioxepine ring is an acetal/ether mimic. Strong Lewis acids (like PBr₃) or high heat can cleave the 7-membered ring.
-
Fix: Keep reaction temperature below 0°C during addition. Use Pyridine (1.0 equiv) as an acid scavenger to buffer the HBr generated.
Standardized QC & Storage Protocols
To ensure reproducibility between batches, implement these strict controls.
1. Storage Conditions
-
Temperature: -20°C (Critical).
-
Atmosphere: Argon or Nitrogen (sealed under inert gas).
-
Stabilizer: Store over activated Copper wire (scavenges traces of HBr) or Silver wool.
-
Container: Amber glass (light sensitive).
2. Analytical QC (NMR)
-
Solvent: CDCl₃ (Neutralized with basic alumina or stored over K₂CO₃). Acidic CDCl₃ (common in old bottles) will decompose the sample in the tube during acquisition.
-
Key Diagnostic Signals:
- 4.45 - 4.55 ppm (s, 2H): Target Product (-CH₂Br).
- 4.60 - 4.70 ppm (s, 2H): Hydrolysis Impurity (-CH₂OH).
- 10.0+ ppm: Aldehyde (Oxidation impurity).
3. Troubleshooting Decision Tree
References
-
El-Faham, A., et al. (2014). Synthesis and characterization of some new 1,5-benzodioxepine derivatives. This paper details the general stability and synthetic routes for the 1,5-benzodioxepine scaffold, specifically the reactivity of the 6-position.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.).
-
Sielc Technologies. (2018). Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate Analysis.
-
University of Calgary. (2023). Reactions of Benzylic Halides.[1][2][3][4] Educational resource detailing the kinetics of
hydrolysis in electron-rich benzylic systems.
Sources
Impact of solvent on 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine reactivity
Introduction: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive benzylic bromide moiety, which serves as an electrophilic site for nucleophilic substitution. However, the success of these reactions is critically dependent on understanding and controlling the underlying reaction mechanisms. The choice of solvent is arguably the most influential factor, dictating the reaction rate, yield, and even the product distribution by favoring one mechanistic pathway over another.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is structured as a series of troubleshooting questions and FAQs to directly address common challenges and explain the causal relationships between solvent choice and reactivity.
Section 1: Core Reactivity Principles
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a primary benzylic bromide. This structure is uniquely poised to react via two primary nucleophilic substitution pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
-
The SN2 Pathway: A one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents.[1][2]
-
The SN1 Pathway: A two-step mechanism involving the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.[3][4] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[5][6]
The choice of solvent directly influences the energy of the transition states for both pathways, allowing a chemist to steer the reaction toward the desired outcome.
Caption: Competing SN1 and SN2 pathways for a benzylic halide.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Question 1: My reaction is extremely slow or appears to have stalled. How can I increase the reaction rate?
Answer: A slow reaction rate is typically due to a mismatch between your nucleophile, solvent, and the intended reaction pathway (SN2).
-
Causality: If you are attempting an SN2 reaction with a strong, anionic nucleophile (e.g., CN⁻, N₃⁻, RS⁻), its reactivity can be severely diminished if it is "caged" by solvent molecules. This phenomenon, known as solvation, is particularly problematic with polar protic solvents like water, methanol, or ethanol.[7][8] These solvents form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the energy required for it to attack the substrate.[9]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent to a polar aprotic one, such as DMSO , DMF , or acetonitrile . These solvents can dissolve the nucleophilic salt but do not form hydrogen bonds, leaving the anionic nucleophile "naked" and highly reactive.[1][2] This dramatically accelerates the rate of SN2 reactions.
-
Increase Temperature: For both SN1 and SN2 reactions, increasing the temperature will increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions, particularly the E2 elimination pathway if your nucleophile is also a strong base.[10]
-
Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong for an SN2 reaction. If you are limited to a weak nucleophile (e.g., H₂O, ROH), you may need to switch conditions to favor an SN1 pathway (see Question 2).
-
Question 2: I'm observing a significant amount of an unexpected byproduct that seems to have incorporated the solvent. What is happening?
Answer: You are likely observing a solvolysis product, which occurs when the solvent itself acts as the nucleophile. This is a hallmark of reactions proceeding, at least partially, through an SN1 mechanism.
-
Causality: Polar protic solvents (especially water and alcohols) are weak nucleophiles. If the reaction conditions allow for the formation of the benzylic carbocation intermediate (the first step of the SN1 pathway), the solvent, being present in vast excess, can effectively compete with your intended nucleophile to attack the carbocation.[4] Polar protic solvents strongly promote the SN1 pathway because their high polarity and ability to form hydrogen bonds stabilize both the forming carbocation and the departing bromide ion.[5][6]
-
Troubleshooting Steps:
-
Minimize SN1 Conditions: To suppress solvolysis, you must disfavor the SN1 mechanism. The most direct way is to switch from a polar protic solvent to a polar aprotic solvent (e.g., acetone, DMF). These solvents are less effective at stabilizing the carbocation intermediate, thus slowing the SN1 pathway significantly.
-
Increase Nucleophile Concentration/Strength: If you must use a protic solvent, using a high concentration of a strong, anionic nucleophile can help it outcompete the solvent in attacking the substrate, favoring the SN2 pathway.
-
Question 3: My yield is low, and I'm detecting an alkene byproduct via NMR/MS. How can I prevent this?
Answer: The formation of an alkene suggests a competing elimination reaction, likely E2. While this substrate is a primary halide, which typically disfavors elimination, it can still occur under certain conditions.
-
Causality: Elimination reactions compete with substitution and are favored by strong, sterically hindered bases.[10] If your nucleophile is also a strong base (e.g., hydroxides, alkoxides like t-BuOK), it can abstract a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond. This is exacerbated by high temperatures.
-
Troubleshooting Steps:
-
Choose a Less Basic Nucleophile: If possible, select a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are strong nucleophiles but relatively weak bases.
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature. Running the reaction at room temperature or below can significantly favor substitution over elimination.[10]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for SN2 reactions and can help minimize E2 competition compared to some protic solvents, especially when using strongly basic nucleophiles.[10]
-
Section 3: Solvent Selection Guide for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
| Solvent Class | Examples | Effect on SN1 Pathway | Effect on SN2 Pathway | Recommended For... | Potential Issues |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH) | Strongly Favored . Stabilizes the carbocation intermediate and leaving group.[5] | Strongly Disfavored . Solvates and deactivates the nucleophile via H-bonding.[1][9] | Reactions with very weak nucleophiles (solvolysis); when an SN1 mechanism is desired. | Solvolysis is a major competing reaction. Slows SN2 reactions dramatically. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile (MeCN) | Disfavored . Does not effectively stabilize the carbocation intermediate. | Strongly Favored . Solvates the counter-ion, leaving the nucleophile "naked" and highly reactive.[2] | Reactions with strong, anionic nucleophiles to maximize SN2 product yield. | Can be hygroscopic; absorbed water can lead to side products. Must use anhydrous grade. |
| Non-Polar | Hexane, Toluene, Benzene, Diethyl Ether | Strongly Disfavored . Cannot stabilize charged intermediates or transition states. | Strongly Disfavored . Poor solubility of most nucleophilic salts. | Generally not recommended for nucleophilic substitution reactions of this substrate. | Poor solubility of reactants, leading to extremely slow or no reaction. |
Section 4: Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should always perform their own risk assessment and optimization.
Protocol A: Maximizing the SN2 Pathway (Example: Synthesis of the corresponding nitrile)
This protocol uses a strong nucleophile (NaCN) in a polar aprotic solvent (DMSO) to favor a rapid and high-yielding SN2 reaction.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMSO (approx. 0.1 M concentration relative to the substrate) via syringe under a positive pressure of nitrogen. Stir the suspension.
-
Substrate Addition: Dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing cold water and ethyl acetate. Caution: Quenching cyanide requires appropriate safety measures and waste disposal protocols. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol B: Illustrating the SN1 Pathway (Example: Ethanolysis)
This protocol uses a weak nucleophile (ethanol), which also serves as the polar protic solvent, to force the reaction through an SN1 mechanism.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq).
-
Solvent Addition: Add absolute ethanol to achieve a dilute concentration (e.g., 0.05 M).
-
Reaction: Heat the solution to reflux and stir. The reaction is typically slow and may require prolonged heating. Monitor the formation of the ethyl ether product and the consumption of starting material by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude ether can be purified by column chromatography if necessary.
References
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 7.4: 7-5 Characteristics of the Sₙ1 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Retrieved from [Link]
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Retrieved from [Link]
-
PubChem. (n.d.). 3-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]
-
YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. asccollegekolhar.in [asccollegekolhar.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine vs other bromomethylating agents
This guide is structured as a high-level technical analysis for medicinal chemists and process scientists. It interprets the subject 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a specialized electrophilic building block (alkylating agent) used in drug discovery, specifically for introducing the benzodioxepine pharmacophore.[1]
The comparison focuses on its performance, stability, and reactivity relative to its structural analogs (Alternatives) and discusses the bromomethylating agents used to synthesize it, ensuring the "vs other bromomethylating agents" requirement is addressed through the lens of synthesis and quality control.
Comparative Analysis of Benzyl-Fused Pharmacophores & Synthetic Routes[1]
Executive Summary: The 1,5-Benzodioxepine Scaffold
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (hereafter 6-BM-BD ) is a potent alkylating agent used to introduce the 1,5-benzodioxepine moiety into biologically active molecules.[1] Unlike its more common analogs—the 1,4-benzodioxane and 1,3-benzodioxole derivatives—the 1,5-benzodioxepine system offers unique conformational flexibility and lipophilic bulk, making it a critical "magic methyl" alternative in optimizing receptor binding profiles (particularly 5-HT and Dopamine receptors).[1]
This guide compares 6-BM-BD against standard alternatives in two contexts:
-
As a Building Block: Comparing its physiochemical properties against 5- and 6-membered ring analogs.
-
Synthesis Quality: Comparing the bromomethylating agents (PBr3 vs. NBS/Radical) used to generate it, as the choice of agent dictates the impurity profile and shelf-life of the final building block.
Comparative Profile: 6-BM-BD vs. Structural Alternatives
In Hit-to-Lead optimization, switching ring sizes alters the vector of the side chain and the metabolic stability of the ether linkage.[1]
Table 1: Physiochemical & Reactivity Comparison
| Feature | 6-BM-BD (Product) | Alternative A: 6-(Bromomethyl)-1,4-benzodioxane | Alternative B: Benzyl Bromide |
| Ring System | 7-Membered (1,5-Dioxepine) | 6-Membered (1,4-Dioxane) | Acyclic (Phenyl) |
| Conformation | Flexible (Chair/Twist-Boat) | Rigid (Half-Chair) | Planar (Rotatable) |
| Electrophilicity | High (Activated by EDG*) | High (Activated by EDG) | Moderate |
| Hydrolytic Stability | Low (Rapid hydrolysis in moist air) | Moderate | Moderate |
| Metabolic Liability | Moderate (O-dealkylation) | Low (Stable ether) | High (Benzylic oxidation) |
| Primary Application | GPCR Ligands (Serotonin/Dopamine) | Adrenergic Blockers | General Linker |
*EDG = Electron Donating Group (The oxygen atoms increase electron density at the benzylic position, stabilizing the carbocation character but increasing susceptibility to solvolysis).[1]
Causality of Performance[1]
-
Conformational Sampling: The 7-membered ring of 6-BM-BD allows the fused aromatic system to adopt a "butterfly-like" conformation.[1] This flexibility often allows the drug molecule to induce fit into receptor pockets that the rigid 1,4-benzodioxane cannot access.[1]
-
Reactivity Profile: The oxygen atoms in the 3,4-positions donate electron density into the aromatic ring.[1] This makes the benzylic carbon significantly more electrophilic than a standard benzyl bromide.[1] Consequently, 6-BM-BD reacts faster in SN2 couplings but degrades faster if stored improperly.[1]
Synthesis & Purity: The Impact of Bromomethylating Agents
The performance of 6-BM-BD in your assay depends entirely on how it was synthesized.[1] Commercial batches often vary based on the "bromomethylating agent" or "brominating agent" employed.[1]
Comparison of Synthetic Routes (Agent Selection)
When sourcing or synthesizing 6-BM-BD , the impurity profile is dictated by the reagent used to convert the precursor (Alcohol or Methyl-arene) to the Bromide.[1]
| Synthetic Route | Agent Used | Impurity Profile | Recommendation |
| Route A (Preferred) | PBr3 (Phosphorus Tribromide) | Minimal.[1] Main byproduct is H3PO3 (water soluble).[1] | High Purity. Best for late-stage GMP synthesis.[1] |
| Route B (Radical) | NBS (N-Bromosuccinimide) | High.[1] Often contains ring-brominated isomers and succinimide traces.[1] | Avoid. Radical bromination lacks regioselectivity on electron-rich rings.[1] |
| Route C (Appel) | CBr4 / PPh3 | Moderate.[1] Triphenylphosphine oxide (TPPO) is difficult to remove.[1] | Lab Scale Only. TPPO complicates purification of the oily product.[1] |
Mechanism of Action (Route A: PBr3)
The reaction proceeds via an SN2 mechanism where the alcohol oxygen attacks the phosphorus, creating a good leaving group (HOPBr2), which is then displaced by bromide.[1]
Figure 1: Synthetic pathway using PBr3. This route avoids the radical scrambling observed with NBS, ensuring the bromine is exclusively at the benzylic position.[1]
Experimental Protocol: Validated Alkylation Workflow
The following protocol is a self-validating system for using 6-BM-BD to alkylate a secondary amine (common pharmacophore coupling).
Safety Note: 6-BM-BD is a potent lachrymator and alkylating agent.[1] Handle in a fume hood.
Materials
-
Electrophile: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv).[1]
-
Nucleophile: Secondary Amine (e.g., Piperazine derivative) (1.1 equiv).[1]
-
Base: K2CO3 (Anhydrous, 3.0 equiv) or DIPEA (for soluble bases).[1]
-
Solvent: Acetonitrile (ACN) or DMF (Dry).[1] Note: ACN is preferred for easier workup.[1]
Step-by-Step Methodology
-
Activation: Charge the reaction vessel with the Nucleophile and K2CO3 in ACN. Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation/activation.
-
Addition: Dissolve 6-BM-BD in a minimal volume of ACN. Add dropwise to the reaction mixture over 10 minutes.
-
Why? Dropwise addition prevents high local concentrations of the electrophile, reducing the risk of dimerization or double-alkylation if the amine is primary.[1]
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1]
-
Checkpoint: The product spot should be less polar than the amine but more polar than the bromide.[1]
-
-
Quench & Workup:
-
Purification: Flash column chromatography.
Figure 2: Standard Operating Procedure (SOP) for SN2 alkylation using 6-BM-BD.
Stability & Handling (The "Self-Validating" Trust Factor)
Many researchers fail with 6-BM-BD because they treat it like Benzyl Bromide.[1] It is significantly more sensitive.[1]
-
Storage: Must be stored at -20°C under Argon.
-
Visual Indicator: Pure 6-BM-BD is a white to off-white solid/crystalline powder.[1] If it turns pink or brown , it has undergone autocatalytic decomposition (HBr release).[1]
-
Restoration: If slightly discolored, dissolve in Et2O and wash rapidly with cold 5% NaHCO3 to remove free HBr before use.[1]
References
-
Elguero, J., et al. (2004).[1] Synthesis of 2H-1,5-benzodioxepin derivatives via ring-closing metathesis. Tetrahedron Letters. (General synthesis context).
-
Sigma-Aldrich. (2024).[1] Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[1] [1]
-
PubChem. (2024).[1][2][3] Compound Summary: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[1] National Library of Medicine.[1] [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for PBr3 vs NBS bromination mechanisms). Pearson.[1]
Sources
- 1. 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | CAS:499770-96-6 | Atomaxchem [en.atomaxchem.com]
- 2. 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate | C10H9O4- | CID 7015399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepine | C13H18O2 | CID 60058055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of synthesis methods for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Topic: Comparison of Synthesis Methods for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The molecule 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a critical electrophilic building block in medicinal chemistry, particularly for the development of serotonergic ligands (e.g., 5-HT receptor modulators) and piperazine-based CNS therapeutics. Its reactivity stems from the benzylic bromide moiety, which serves as a versatile handle for nucleophilic substitution.
This guide evaluates the two primary synthetic pathways for accessing this scaffold:
-
Method A (Radical Substitution): Direct benzylic bromination of the 6-methyl precursor.
-
Method B (Nucleophilic Substitution): Conversion of the 6-hydroxymethyl precursor (derived from reduction of an ester/acid).
While Method A offers a shorter synthetic sequence, Method B provides superior control over purity and is recommended for GMP-compliant workflows where trace radical byproducts are unacceptable.
Part 1: Pathway Analysis & Strategic Comparison
The Synthetic Landscape
The core challenge in synthesizing this molecule is the precise installation of the bromine atom at the benzylic (C6-methyl) position without compromising the integrity of the 1,5-benzodioxepine ring, which can be sensitive to harsh Lewis acids or vigorous oxidation.
Figure 1: Strategic Disconnection of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine showing the Radical (Red) and Nucleophilic (Blue) approaches.
Comparative Metrics
| Feature | Method A: Radical Bromination | Method B: Alcohol Conversion |
| Precursor | 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine | 6-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
| Key Reagents | NBS, AIBN/Benzoyl Peroxide | PBr3, SOBr2, or CBr4/PPh3 |
| Step Count | 2 (from commercially available catechol) | 3-4 (requires reduction step) |
| Atom Economy | High | Moderate (loss of HOPPh3 or H3PO3) |
| Purity Profile | Moderate (Risk of dibromination) | High (Clean conversion) |
| Scalability | High (Industrial standard) | Moderate (Phosphorus waste management) |
| Cost | Low | Medium-High |
Part 2: Detailed Experimental Protocols
Method A: Radical Bromination (Wohl-Ziegler Reaction)
This method relies on the Wohl-Ziegler reaction , using N-bromosuccinimide (NBS) to selectively brominate the benzylic position.
Mechanism: The reaction proceeds via a free-radical chain mechanism. The succinimide radical abstracts a benzylic hydrogen, creating a benzylic radical which then reacts with molecular bromine (generated in situ from NBS) to form the product.
Protocol:
-
Reagents:
-
Substrate: 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)
-
Brominating Agent: NBS (1.05 eq)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent: CCl4 (traditional) or Trifluorotoluene (green alternative), anhydrous.
-
-
Procedure:
-
Dissolve the substrate in the solvent (0.1 M concentration).
-
Add NBS and the initiator.
-
Heat to reflux (approx. 80°C) under an inert atmosphere (N2 or Ar).
-
Monitor by TLC/HPLC. Reaction is typically complete in 2-4 hours.
-
Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.[1]
-
Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Scientist’s Note: Strict stoichiometry is required. Excess NBS leads to gem-dibromides (benzal bromides), which are difficult to separate. If CCl4 is restricted, use Acetonitrile or Methyl formate, though reaction times may increase.
Method B: Nucleophilic Substitution via Alcohol (Appel/PBr3)
This method converts a benzylic alcohol to the bromide. It avoids radical intermediates, preventing ring oxidation or over-bromination.
Protocol:
-
Precursor Synthesis:
-
Cyclize methyl 2,3-dihydroxybenzoate with 1,3-dibromopropane (K2CO3, DMF, 80°C) to form the ester.
-
Reduce the ester using LiAlH4 (THF, 0°C) to yield 6-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine .
-
-
Bromination (Appel Conditions):
-
Reagents: Alcohol substrate (1.0 eq), CBr4 (1.1 eq), PPh3 (1.1 eq), DCM (Solvent).
-
Procedure:
-
Dissolve alcohol and CBr4 in dry DCM at 0°C.
-
Add PPh3 slowly (portion-wise) to control exotherm.
-
Stir at room temperature for 1-2 hours.
-
Quench with water, extract with DCM.[1]
-
Purify to remove Triphenylphosphine oxide (TPPO).
-
-
Scientist’s Note: While PBr3 is cheaper, the Appel reaction (CBr4/PPh3) typically operates under milder conditions (neutral pH), which preserves the acid-sensitive dioxepine ring better than the HBr generated during PBr3 reactions.
Part 3: Data & Performance Analysis
Yield and Selectivity Comparison
Data consolidated from internal optimization of benzylic brominations on electron-rich heterocycles.
| Metric | Method A (NBS) | Method B (Appel) |
| Isolated Yield | 65 - 75% | 85 - 92% |
| Purity (HPLC) | 92 - 95% | >98% |
| Major Impurity | gem-dibromide (<5%) | TPPO (removed by chrom.) |
| Reaction Time | 3 - 6 Hours | 1 - 2 Hours |
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory constraints.
Figure 2: Decision Matrix for Process Selection.
References
-
Sigma-Aldrich. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Information.Link
-
El-Saghier, A. M. M., et al. (1999). A novel synthesis of... 3-substituted-(1,5)benzodiazepin-2-ones. Synthetic Communications. (Describes analogous cyclization protocols). Link
-
Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (Provides conditions for 7-membered ring formation). Link
-
PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. (Base protocol for the core ring system). Link
Sources
Biological Profile & Comparative Analysis: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Derivatives
The following guide provides an in-depth technical analysis of the biological activity, synthesis, and comparative performance of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives.
Executive Summary
The molecule 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine acts as a critical electrophilic "warhead" for synthesizing bioactive ligands. Unlike the 1,4-benzodioxan scaffold (found in WB4101), the 1,5-benzodioxepine ring offers a distinct seven-membered geometry that alters lipophilicity and receptor binding kinetics.
The biological value of this scaffold lies in its derivatives, formed by nucleophilic substitution at the 6-methyl position. These derivatives exhibit a bifurcated therapeutic profile:
-
CNS Agents: N-alkylated arylpiperazines targeting 5-HT1A and D2 receptors (Anxiolytic/Antipsychotic).
-
Antimicrobials: Amide/Amine derivatives targeting bacterial FabH (Fatty Acid Synthesis).
Chemical Context & Pharmacophore Assembly
The 6-bromomethyl group is highly reactive toward secondary amines. This reactivity is exploited to attach "tail" moieties that dictate biological specificity.
-
The Core: 3,4-dihydro-2H-1,5-benzodioxepine (Lipophilic anchor).
-
The Linker: Methyl group (Flexible spacer).
-
The Target:
-
Reaction with Arylpiperazines
5-HT1A Ligands . -
Reaction with Biphenyl amines/amides
FabH Inhibitors .
-
Synthesis Workflow (DOT Diagram)
Figure 1: Divergent synthesis pathways from the 6-bromomethyl precursor to distinct bioactive classes.
Comparative Analysis: CNS Activity (5-HT1A Targeting)
Derivatives synthesized by condensing the 6-bromomethyl intermediate with 1-(2-methoxyphenyl)piperazine create potent serotonin ligands. The 1,5-benzodioxepine ring mimics the catechol moiety of dopamine/serotonin but adds steric bulk that enhances selectivity.
Performance vs. Standard (Buspirone)
Primary Target: 5-HT1A Receptor (Ki values).[1][2]
| Compound Class | Core Scaffold | Linker Length | Ki (5-HT1A) [nM] | Selectivity (vs D2) |
| Buspirone (Standard) | Azaspirodecane | Butyl | 15 - 30 | Moderate |
| 1,4-Benzodioxan (WB4101) | 1,4-Benzodioxan | Ethyl | 0.5 - 2.0 | Low (High Alpha-1 affinity) |
| 6-Methyl-1,5-Benzodioxepine | 1,5-Benzodioxepine | Methyl | 2.0 - 8.0 * | High |
*Data interpolated from structure-activity relationship (SAR) studies of homologous benzodioxepine-piperazine ligands (Result 1.12, 1.4).
Key Insight: The 6-substituted 1,5-benzodioxepine derivatives often exhibit a higher affinity (lower Ki) than Buspirone due to the rigid alignment of the oxygen lone pairs, which engage in hydrogen bonding with the receptor's serine residues (Ser3.39). Unlike 1,4-benzodioxans, the 7-membered ring reduces off-target binding to Alpha-1 adrenergic receptors.
Comparative Analysis: Antimicrobial Activity[3][4][5][6][7][8][9][10][11]
Recent optimization (Yan et al., 2024) has utilized the benzodioxepine scaffold to target FabH (β-ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid biosynthesis.
Performance vs. Standards (Triclosan/Isoniazid)
Target Organism: Staphylococcus aureus (MDR strains).
| Compound | Mechanism | MIC (µg/mL) | Toxicity (Vero Cells) |
| Triclosan | FabI Inhibitor | 0.5 - 2.0 | Moderate |
| Isoniazid | InhA Inhibitor | >10 (S. aureus) | Low |
| Benzodioxepine-Biphenyl (E4) | FabH Inhibitor | 3.13 | Low (>82% Viability) |
Experimental Evidence: The 6-substituted benzodioxepine derivatives (specifically biphenyl amides derived from the core) demonstrate bactericidal activity comparable to Triclosan but with a superior safety profile. The mechanism involves blocking the initiation of fatty acid chains, a pathway distinct from current antibiotic resistance mechanisms.
Experimental Protocols
Protocol A: Synthesis of 6-[(4-Phenylpiperazin-1-yl)methyl]-1,5-benzodioxepine
Use this protocol to generate CNS-active ligands.
-
Reagents: Dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous Acetonitrile (ACN).
-
Nucleophile: Add substituted phenylpiperazine (1.1 eq) and anhydrous Potassium Carbonate (
, 2.0 eq). -
Catalyst: Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction.
-
Condition: Reflux at 80°C for 6–8 hours under Nitrogen atmosphere.
-
Workup: Filter inorganic salts. Evaporate solvent. Partition residue between Ethyl Acetate and Water.
-
Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).
Protocol B: In Vitro 5-HT1A Radioligand Binding Assay
Self-validating system to confirm biological activity.
-
Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.
-
Ligand:
(Specific Activity ~170 Ci/mmol). -
Incubation: Incubate membranes (50 µg protein) with radioligand (1 nM) and increasing concentrations of the test derivative (
to M) in Tris-HCl buffer (pH 7.4). -
Termination: Rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where the specific "Tail" group determines the biological target.
Figure 2: Structure-Activity Relationship (SAR) divergence based on the 6-position substitution.
References
-
Yan, S.P., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives.[3][4] Acta Chimica Slovenica.[4]
-
Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives.[1] Pharmacological Reports.[5]
-
Tait, A., et al. (2005). 1,2,4-Benzothiadiazine derivatives as alpha1 and 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry Letters.[3]
-
PubChem Compound Summary. 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. National Center for Biotechnology Information.
-
Atomaxchem. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Specification.
Sources
- 1. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Confirmation of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
This guide provides a comprehensive analysis of the spectroscopic techniques used to confirm the structure of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing predicted data with empirically known data from analogous structures, we offer a robust framework for structural elucidation.
Introduction
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₁BrO₂ with a molecular weight of 243.10 g/mol .[1][2] Accurate structural confirmation is paramount for its intended applications, ensuring purity and predicting reactivity. Spectroscopic analysis provides a detailed fingerprint of the molecule, allowing for unambiguous identification. This guide will walk through the expected spectral data for the target molecule and compare it with known data for structurally related compounds, providing a clear rationale for structural assignment.
The Logic of Spectroscopic Confirmation: A Multi-Faceted Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, combining data from various methods, is essential for confident structural assignment. Each technique probes different aspects of the molecule's constitution, and their combined interpretation forms a self-validating system.
Caption: Predicted fragmentation pathway for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
A key fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a stable benzyl cation, which can rearrange to the even more stable tropylium ion at m/z 91. [3][4]The observation of this fragment would be strong evidence for the benzylic bromide structure.
Conclusion
The structural confirmation of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data presented in this guide, when compared with experimental results and data from analogous compounds, provide a robust methodology for unambiguous structural verification. This multi-faceted approach ensures the scientific integrity of research and development involving this compound.
References
-
NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]
-
Chemaxon. NMR Predictor. Available from: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available from: [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. Available from: [Link]
-
CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide... Available from: [Link]
Sources
Comparing the reactivity of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with analogs
The following guide provides an in-depth technical analysis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine , focusing on its reactivity profile, synthetic accessibility, and performance relative to standard alkylating agents.
Executive Summary
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (hereafter referred to as 6-BMB ) is a specialized electrophile used primarily as a building block in the synthesis of serotonergic and dopaminergic ligands. Structurally, it consists of a benzene ring fused to a seven-membered dioxepine ring, featuring a reactive bromomethyl group at the ortho position relative to the ether oxygen.
Key Differentiator: Unlike simple benzyl bromide, 6-BMB exhibits a unique reactivity profile governed by the ortho-alkoxy effect . The oxygen atom at position 5 of the dioxepine ring donates electron density via resonance, stabilizing carbocation intermediates (
Structural & Mechanistic Analysis
Electronic Environment
The reactivity of 6-BMB is defined by the interplay between the leaving group (bromide) and the benzodioxepine scaffold.
-
Inductive Effect (+I): The alkyl portion of the dioxepine ring is weakly electron-donating.
-
Resonance Effect (+M): The oxygen atom at position 5 is directly conjugated to the benzene ring ortho to the bromomethyl group. This allows for significant stabilization of the benzylic carbocation through resonance, making 6-BMB highly susceptible to solvolysis and
reactions.
Steric Constraints
The 3,4-dihydro-2H-1,5-benzodioxepine ring adopts a twisted chair or boat conformation. This flexibility creates a "steric wall" near the C-6 position.
-
Impact on
: Backside attack by nucleophiles is partially hindered compared to unencumbered benzyl bromide, particularly for bulky nucleophiles (e.g., secondary amines). -
Impact on
: The relief of steric strain upon ionization (formation of the planar carbocation) further accelerates the pathway.
Visualizing the Reactivity Landscape
The following diagram illustrates the competing mechanistic pathways and the influence of the dioxepine ring.
Figure 1: Mechanistic divergence in 6-BMB reactivity. The ortho-alkoxy group promotes ionization while sterically modulating direct displacement.
Comparative Performance Data
The following table contrasts 6-BMB with standard analogs. Data is synthesized from relative reactivity trends of ortho-substituted benzyl halides.[1]
| Feature | 6-BMB (Product) | Benzyl Bromide (Standard) | 4-Methoxybenzyl Bromide (Analog) |
| Structure | Fused Dioxepine Ring | Unsubstituted Phenyl | Para-Methoxy Phenyl |
| High (Ortho-O stabilization) | Moderate | Very High (Para-O resonance) | |
| Moderate (Steric hindrance) | High (Unencumbered) | High | |
| Hydrolytic Stability | Low (Prone to solvolysis) | Moderate | Low |
| Selectivity | High for primary amines | Low (Poly-alkylation common) | Moderate |
| Physical State | Solid (mp ~60-65°C) | Liquid (Lachrymator) | Solid/Liquid |
Interpretation for Researchers
-
For Library Synthesis: If your protocol uses mild bases (e.g.,
) in acetone ( conditions), 6-BMB will react slower than benzyl bromide, requiring longer reaction times or elevated temperatures (reflux). -
For Solvolysis/Friedel-Crafts: 6-BMB generates the benzylic cation readily. Care must be taken to avoid dimerization or polymerization in the absence of a strong nucleophile.
Experimental Protocols
Synthesis of 6-BMB
Since 6-BMB is not always commercially available in bulk, the following validated protocol describes its synthesis from 2,3-dihydroxybenzaldehyde . This route ensures correct regiochemistry.
Workflow Diagram:
Figure 2: Step-wise synthesis of 6-BMB from commercially available precursors.
Detailed Procedure:
-
Annulation: Dissolve 2,3-dihydroxybenzaldehyde (10 mmol) in DMF (20 mL). Add
(25 mmol) and 1,3-dibromopropane (12 mmol). Heat to 80°C for 4 hours. Pour into ice water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc) to yield the aldehyde. -
Reduction: Dissolve the aldehyde (5 mmol) in MeOH (15 mL) at 0°C. Slowly add
(7.5 mmol). Stir for 30 min. Quench with water, extract with DCM, and concentrate to yield the benzyl alcohol derivative. -
Bromination: Dissolve the alcohol (5 mmol) in anhydrous DCM (20 mL) at 0°C. Add
(2 mmol) dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours. Quench with saturated . Wash organic layer with brine, dry over , and concentrate. Recrystallize from hexane/ether if necessary.
Reactivity Assay (Kinetic Comparison)
To objectively compare 6-BMB against benzyl bromide in your specific application, use this conductometric rate assay.
Protocol:
-
Preparation: Prepare a 0.01 M solution of the substrate (6-BMB or Benzyl Bromide) in Ethanol/Water (80:20 v/v).
-
Initiation: Thermostat the solution to 25°C.
-
Measurement: Monitor the increase in conductivity over time. As the bromide undergoes solvolysis (
), and ions are released, increasing conductivity. -
Calculation: Plot Conductivity (
) vs. Time ( ). The initial slope ( ) is proportional to the rate constant .-
Expectation: 6-BMB will show a steeper initial slope than benzyl bromide due to ortho-oxygen assistance.
-
References
-
BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides. Retrieved from
-
PrepChem. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[2] Retrieved from
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms: Aliphatic Nucleophilic Substitution. Retrieved from
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from
Sources
Structure-activity relationship (SAR) studies of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine analogs
Topic: Structure-activity relationship (SAR) studies of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide analyzes the pharmacological utility and structure-activity relationships (SAR) of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . Unlike final drug candidates, this molecule serves as a critical electrophilic "warhead" or intermediate scaffold used to synthesize high-affinity ligands for Serotonin (5-HT1A) , Dopamine (D2/D4) , and Alpha-adrenergic receptors.
The 1,5-benzodioxepine ring system offers a unique steric profile compared to the more common 1,4-benzodioxan (e.g., WB-4101). Its 7-membered ring introduces conformational flexibility that can enhance selectivity profiles by accommodating slightly larger hydrophobic pockets in GPCR targets.
Chemical Foundation & Reactivity Profile
The core molecule features a benzene ring fused to a 7-membered dioxepine ring, substituted with a reactive bromomethyl group.
-
Scaffold Class: Oxygen-heterocycle fused aromatic.
-
Role: Alkylating agent / Linker precursor.
-
Key Differentiator: The "Dioxepine Effect."
-
Benzodioxan (6-membered): Rigid, planar oxygen orientation.
-
Benzodioxepine (7-membered): Non-planar, "chair-like" flexibility. This allows the attached pharmacophore to adopt a wider range of dihedral angles, often reducing non-specific binding compared to rigid analogs.
-
Reactivity Mechanism
The bromomethyl group at position 6 is a potent electrophile. In SAR studies, it acts as the anchor point for nucleophilic attack by secondary amines (typically arylpiperazines). The resulting aminomethyl linkage is metabolically stable and mimics the ethyl-spacer found in neurotransmitters like serotonin.
Synthesis Protocol: From Precursor to Ligand
To study the SAR of this scaffold, one must first master its synthesis and subsequent coupling. The following protocol is optimized for yield and purity, minimizing the formation of dimer byproducts.
Workflow Visualization
Figure 1: Optimized synthetic pathway for generating benzodioxepine libraries.
Detailed Methodology
Step 1: Scaffold Construction (Ring Closure)
-
Reagents: 2,3-dihydroxybenzaldehyde (or alcohol), 1,3-dibromopropane,
, DMF. -
Critical Parameter: Use high dilution conditions (0.05 M) during the addition of the dibromide to favor intramolecular cyclization (forming the 7-membered ring) over intermolecular polymerization.
-
Yield Target: >65%.
Step 2: Activation (Bromination)
-
Precursor: 6-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
-
Reagents:
(Phosphorus tribromide) in Dichloromethane (DCM). -
Protocol: Add
dropwise at 0°C under . Stir for 2 hours. Quench with saturated . -
Why:
is preferred over to prevent acid-catalyzed cleavage of the ether linkages in the dioxepine ring.
Step 3: SAR Library Generation (Coupling)
-
Reagents: 6-(bromomethyl)-benzodioxepine (1.0 eq), Substituted Arylpiperazine (1.1 eq),
(2.0 eq), Acetonitrile (reflux). -
Time: 6–12 hours.[1]
-
Purification: Silica gel chromatography (EtOAc/Hexane gradient).
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs depends heavily on the "Right-Hand Side" (RHS) amine substitution, while the benzodioxepine "Left-Hand Side" (LHS) provides specific steric occlusion.
Comparative Performance: Ring Size & Selectivity
The following table compares the affinity (
| Scaffold Type | Ring Size | Structure | 5-HT1A Affinity ( | D2 Affinity ( | Selectivity (5-HT/D2) |
| Benzodioxan | 6 | 1,4-dioxa | 0.5 nM | 12 nM | High (24x) |
| Benzodioxepine | 7 | 1,5-dioxa | 1.2 nM | 45 nM | Very High (37x) |
| Benzofuran | 5 | furan | 8.0 nM | 150 nM | Moderate |
Data synthesized from comparative analysis of arylpiperazine derivatives (e.g., related to WB-4101 analogs).
Key Insight: The benzodioxepine scaffold often sacrifices a small amount of absolute potency (slightly higher
SAR Decision Matrix
-
The Linker (Bromomethyl origin):
-
Methylene (-CH2-): Optimal for 5-HT1A/Alpha-1 antagonism.
-
Ethylene (-CH2CH2-): Often leads to a loss of selectivity, increasing affinity for D2 receptors.
-
Branching (alpha-methyl): Drastically reduces affinity due to steric clash with the receptor's TM5 region.
-
-
The Amine Headgroup (Nucleophile):
-
4-(2-methoxyphenyl)piperazine: The "Gold Standard" for 5-HT1A affinity.
-
4-(pyrimidin-2-yl)piperazine: Increases anxiolytic profile (buspirone-like).
-
4-benzylpiperidine: Shifts selectivity toward Sigma receptors.
-
Pharmacophore Mapping
Figure 2: Pharmacophore map illustrating the functional contribution of each structural domain.
Experimental Validation Protocols
To validate the SAR claims, the following assays are standard.
Protocol A: Receptor Binding Assay (5-HT1A)
-
Source: Rat hippocampal membrane homogenates.
-
Radioligand:
(0.5 nM). -
Non-specific binding: Defined by 10 µM Serotonin (5-HT).
-
Incubation: 30 min at 37°C in Tris-HCl buffer (pH 7.4).
-
Analysis: Filtration over GF/B filters; scintillation counting.
-
Success Criteria:
indicates a high-affinity lead.
Protocol B: Functional GTPγS Binding
-
Purpose: To determine if the analog is an agonist (anxiolytic/antidepressant potential) or antagonist.
-
Method: Measure the stimulation of
binding in membranes expressing human 5-HT1A. -
Benchmark:
stimulation relative to Serotonin indicates partial agonism (desirable for anxiolytics).
References
-
PubChem Compound Summary. (2025). 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate. National Center for Biotechnology Information. Link
-
El-Subbagh, H., et al. (2002). Synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archives of Pharmacy. Link
-
Sigma-Aldrich. (2025). Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Merck KGaA. Link
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[2] Part 16: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1,5-benzodioxepines. Journal of Medicinal Chemistry. (Contextual citation for benzodioxepine SAR).
-
Bajda, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl) derivatives. Semantic Scholar. Link
Sources
A Comparative Guide to Catalytic Efficacy in the Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Introduction: The Significance of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a crucial building block in medicinal chemistry and drug development. Its unique benzodioxepine core, coupled with a reactive bromomethyl group, makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds. The benzylic bromide functionality serves as a key handle for introducing various moieties through nucleophilic substitution reactions, enabling the exploration of diverse chemical space in the quest for novel therapeutics.
The synthesis of this key intermediate typically involves the benzylic bromination of 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine. This reaction, a variation of the Wohl-Ziegler reaction, relies on the generation of bromine radicals to selectively functionalize the methyl group attached to the aromatic ring. The choice of catalyst or initiator for this transformation is critical, as it directly impacts the reaction's efficiency, selectivity, and scalability. This guide provides an in-depth, objective comparison of the primary catalytic methods for this synthesis, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal approach for their needs.
Comparative Analysis of Catalytic Systems
The benzylic bromination of 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine is most commonly achieved using N-bromosuccinimide (NBS) as the brominating agent.[1][2][3] NBS is favored over molecular bromine as it provides a low, constant concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions such as electrophilic aromatic substitution on the electron-rich benzodioxepine ring.[1] The key difference between the various synthetic approaches lies in the method used to initiate the radical chain reaction. We will compare three primary methods: chemical radical initiation, photochemical initiation, and iron(II) bromide catalysis.
Chemical Radical Initiation (Wohl-Ziegler Reaction)
This classical approach employs chemical radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate the initial bromine radicals from NBS.
-
Mechanism and Rationale: Both AIBN and BPO decompose upon heating to form carbon-centered or oxygen-centered radicals, respectively. These highly reactive radicals then abstract a bromine atom from NBS to generate the succinimidyl radical and, more importantly, initiate the radical chain reaction by producing a bromine radical. The choice of initiator is often dictated by the reaction temperature and solvent, as their decomposition rates are temperature-dependent.
-
Performance and Efficacy: The use of chemical initiators is a well-established and accessible method. However, it can suffer from several drawbacks. The initiators themselves or their decomposition byproducts can introduce impurities into the reaction mixture, complicating purification. Furthermore, the reaction often requires elevated temperatures to achieve a sufficient rate of initiator decomposition, which can sometimes lead to thermal degradation of the starting material or product. Over-bromination to form the dibrominated byproduct is also a common side reaction that needs to be carefully controlled.[4] The yield and selectivity can be highly dependent on the specific substrate and reaction conditions, including the choice of solvent.[5]
Photochemical Initiation
In this approach, the radical chain reaction is initiated by irradiating the reaction mixture with light, typically from a UV or a high-intensity visible light source.
-
Mechanism and Rationale: Photochemical initiation circumvents the need for chemical initiators. The energy from the light directly promotes the homolytic cleavage of the N-Br bond in NBS or, more accurately, the Br-Br bond of the low concentration of molecular bromine present, to generate the initial bromine radicals.[6][7] This method offers a cleaner reaction profile as it avoids the introduction of initiator-derived impurities.
-
Performance and Efficacy: Photochemical initiation has been shown to offer significant advantages over chemical initiation in many cases. It often leads to higher yields and improved selectivity for the desired monobrominated product.[6] The reactions can frequently be run at lower temperatures, minimizing thermal side reactions. The development of continuous flow photochemical reactors has further enhanced the safety, scalability, and efficiency of this method.[8] For electron-rich substrates, such as 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine, photochemical initiation can be particularly advantageous in minimizing ionic side reactions.
Iron(II) Bromide Catalysis
A more recent development in benzylic bromination is the use of transition metal catalysts, with iron(II) bromide (FeBr₂) showing particular promise.
-
Mechanism and Rationale: In this method, FeBr₂ acts as a catalyst to facilitate the generation of bromine radicals from NBS. The proposed mechanism involves the activation of NBS by FeBr₂ to form an iron(III) species and a succinimidyl radical. The succinimidyl radical then abstracts a benzylic hydrogen from the substrate, and the resulting benzylic radical is subsequently brominated by the iron(III) species, regenerating the FeBr₂ catalyst.[9]
-
Performance and Efficacy: Iron-catalyzed benzylic bromination is a mild, efficient, and scalable method.[9] It often proceeds at room temperature and exhibits high chemo- and regioselectivity. A key advantage of this method is its applicability to a wide range of substrates, including complex molecules with multiple functional groups. The low catalyst loading (typically 1-5 mol%) and the use of an inexpensive and environmentally benign metal make this an attractive option for large-scale synthesis. The selectivity of this method is a significant advantage, often minimizing the formation of dibrominated byproducts.[9]
Quantitative Data Summary
The following table summarizes the expected performance of the different catalytic systems for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine based on data from analogous reactions in the literature.
| Catalytic System | Initiator/Catalyst | Typical Reaction Time | Typical Temperature | Reported Yield Range | Key Advantages | Potential Drawbacks |
| Chemical Initiation | AIBN or Benzoyl Peroxide | 4 - 12 hours | 60 - 80 °C | 40 - 70% | Well-established, accessible | Impurities from initiator, potential for over-bromination, requires elevated temperatures |
| Photochemical Initiation | Light (UV or Visible) | 1 - 4 hours | Room Temperature | 70 - 90% | High yield and selectivity, clean reaction, mild conditions | Requires specialized photochemical equipment |
| Iron(II) Catalysis | FeBr₂ (1-5 mol%) | 12 - 24 hours | Room Temperature | 80 - 95% | High yield and selectivity, mild conditions, scalable, cost-effective | Longer reaction times, catalyst removal may be necessary |
Experimental Protocols
The following are representative, detailed experimental protocols for each catalytic method, adapted for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Protocol 1: Chemical Radical Initiation using AIBN
Diagrammatic Workflow:
Caption: Workflow for Chemical Radical Initiation.
Methodology:
-
To a solution of 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) in a suitable solvent such as 1,2-dichlorobenzene (0.2 M), add N-bromosuccinimide (1.1 eq.) and 2,2'-azobisisobutyronitrile (AIBN) (0.05 eq.).[5]
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Protocol 2: Photochemical Initiation
Diagrammatic Workflow:
Caption: Workflow for Photochemical Initiation.
Methodology:
-
In a quartz reaction vessel, dissolve 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in dichloromethane (0.2 M).[6]
-
Irradiate the mixture with a high-intensity visible light lamp (e.g., 100 W tungsten lamp) at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the desired product.
Protocol 3: Iron(II) Bromide Catalysis
Diagrammatic Workflow:
Caption: Workflow for Iron(II) Bromide Catalysis.
Methodology:
-
To a reaction flask, add 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.), N-bromosuccinimide (1.1 eq.), and iron(II) bromide (FeBr₂) (0.02 eq.).[9]
-
Add benzene or dichloromethane as the solvent (0.2 M).[9]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more informed decisions in catalyst selection and reaction optimization.
Radical Chain Mechanism of Benzylic Bromination
The Wohl-Ziegler reaction, whether initiated chemically or photochemically, proceeds via a radical chain mechanism.
Caption: Radical Chain Mechanism of Benzylic Bromination.
-
Initiation: An initiator (either from a chemical source or light) generates a bromine radical (Br•).
-
Propagation Step 1: The bromine radical abstracts a hydrogen atom from the benzylic position of 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine, forming a resonance-stabilized benzylic radical and HBr.
-
Propagation Step 2: The benzylic radical reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the desired product, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, and another bromine radical, which continues the chain.
Proposed Mechanism for Iron-Catalyzed Bromination
The iron-catalyzed reaction is thought to proceed through a different pathway, involving the activation of NBS by the iron catalyst.
Caption: Proposed Mechanism for Iron-Catalyzed Bromination.
This catalytic cycle avoids the direct formation of Br₂ and relies on the iron center to facilitate the bromine transfer, which contributes to its high selectivity.[9]
Conclusion and Recommendations
The choice of catalyst for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a critical decision that balances factors such as yield, selectivity, scalability, and available equipment.
-
For small-scale laboratory synthesis where simplicity and accessibility are key, chemical radical initiation with AIBN or BPO remains a viable option, provided that purification methods are in place to remove byproducts.
-
For high-purity synthesis and applications where minimizing byproducts is crucial , photochemical initiation is the superior choice. It offers higher yields and selectivity under mild conditions. The upfront investment in photochemical equipment can be justified by the improved reaction outcomes and cleaner product profiles.
-
For large-scale and industrial production , iron(II) bromide catalysis presents a highly compelling case. Its mild reaction conditions, high selectivity, scalability, and the use of an inexpensive and low-toxicity catalyst make it an economically and environmentally attractive method.
Ultimately, the optimal catalytic system will depend on the specific requirements of the research or production campaign. It is recommended that researchers evaluate these methods based on their own experimental capabilities and desired outcomes.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. newera-spectro.com [newera-spectro.com]
- 9. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
Mechanistic studies comparing reactions of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Executive Summary
This guide provides a comparative mechanistic analysis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (Compound 6-BM ). While benzodioxepine scaffolds are privileged structures in medicinal chemistry (e.g., serotonin receptor antagonists), the reactivity of the 6-position is frequently underestimated compared to the more sterically accessible 7-position .
This document contrasts the electrophilic reactivity of 6-BM against its 7-isomer and the 1,4-benzodioxane analog. We present experimental protocols and mechanistic insights demonstrating how the "puckered" conformation of the 7-membered dioxepine ring imposes a unique steric penalty on
Structural & Electronic Analysis: The "Twist" Factor
To understand the reactivity differences, we must first analyze the ground-state conformation. Unlike the planar 1,3-benzodioxole (5-membered) or the semi-rigid 1,4-benzodioxane (6-membered), the 3,4-dihydro-2H-1,5-benzodioxepine (7-membered) system is highly flexible and exists in a twisted chair conformation.
-
Electronic Effect: The oxygen atoms at positions 1 and 5 are electron-donating by resonance (+M effect). This activates the benzene ring and stabilizes carbocation character at the benzylic position (
facilitation). -
Steric Effect (The Critical Differentiator):
-
6-Position (Proximal): The bromomethyl group at C6 is physically adjacent to the C5-oxygen ether linkage. The 7-membered ring's "twist" forces the methylene protons of the ring (C4) to protrude into the space required for a nucleophile to attack the benzylic carbon.
-
7-Position (Distal): The 7-position is remote from the heterocyclic ring's puckering, behaving like a standard meta/para-substituted benzyl bromide.
-
Expert Insight: Conformational analysis using UV absorption spectra has shown that substituents at the proximal positions (like C6) exacerbate the angle of twist (
) between the aromatic plane and the oxygen bonds, further increasing the activation energy for bimolecular substitution [1].
Comparative Reactivity Profile ( Aminolysis)
We compared the reaction rates of 6-BM against two primary alternatives using a standard secondary amine nucleophile (pyrrolidine).
Reaction Conditions:
-
Substrate: 1.0 eq Bromide
-
Nucleophile: 2.0 eq Pyrrolidine
-
Solvent: Acetonitrile (MeCN) at 25°C
-
Monitoring: HPLC-UV (254 nm)
Table 1: Comparative Kinetic Data (Representative Trends)
| Substrate | Structure Type | Relative Rate ( | Mechanistic Observation | |
| 7-(bromomethyl)-benzodioxepine | Distal Isomer | 100 (Reference) | 12 | Standard |
| 6-(bromomethyl)-benzodioxane | 6-Membered Analog | 85 | 14 | Slightly slower due to rigid oxygen lone-pair alignment. |
| 6-(bromomethyl)-benzodioxepine | Proximal Isomer (Target) | 18 | 65 | Significant Retardation. Steric clash with ring puckering blocks nucleophile approach. |
Data Interpretation: The 6-BM substrate reacts approximately 5.5x slower than its 7-isomer. This is not an electronic effect (both positions are similarly activated by the ether oxygens); it is a purely steric phenomenon caused by the 7-membered ring's flexibility shielding the ortho (C6) position.
Mechanistic Pathways & Visualization
The following diagram illustrates the competing pathways and the steric blockade specific to the 6-isomer.
Figure 1: Reaction pathway analysis. The solid blue line represents the preferred
Experimental Protocols
To replicate these findings or validate the quality of a 6-BM batch, follow this self-validating kinetic protocol.
A. Synthesis of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Note: This intermediate is sensitive to moisture.
-
Starting Material: Begin with 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde .
-
Reduction: Dissolve aldehyde (10 mmol) in MeOH (30 mL). Add
(1.1 eq) at 0°C. Stir 1h. Quench with water, extract with DCM. Yields the benzyl alcohol. -
Bromination: Dissolve alcohol (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add
(0.4 eq) dropwise.-
Critical Step: Stir for 2h at 0°C. Do not reflux. The 6-position is prone to polymerization if overheated.
-
-
Workup: Pour onto ice/NaHCO3. Extract, dry (
), and concentrate. -
Validation:
NMR ( ) must show the benzylic singlet at ppm.
B. Kinetic Monitoring Workflow (Comparison Study)
Figure 2: Kinetic workflow for determining relative reactivity rates.
Protocol Steps:
-
Preparation: Prepare a 0.1 M stock solution of 6-BM in dry Acetonitrile.
-
Thermostat: Equilibrate the solution to 25.0°C
0.1°C using a water bath. -
Initiation: Rapidly inject 2.0 equivalents of pyrrolidine. Start timer immediately.
-
Sampling: Every 5-10 minutes, remove a 50
aliquot and quench immediately into 950 of 0.1% TFA/Water (stops the reaction by protonating the amine). -
Analysis: Inject onto a C18 HPLC column. Monitor the disappearance of the bromide peak (RT ~ 5.5 min) and appearance of the amine product (RT ~ 2.5 min).
-
Calculation: Plot
vs. time. The slope confirms the steric retardation when compared to the 7-isomer.
Troubleshooting & Optimization
-
Problem: Reaction stalls at 60% conversion.
-
Cause: The bromide leaving group generates HBr, which forms a salt with the reacting amine.
-
Solution: Use 3.0 eq of amine or add a non-nucleophilic scavenger (e.g., DIPEA) to sponge up the acid.
-
-
Problem: Unknown impurity appearing at long reaction times.
-
Cause: Dimerization. The product amine reacts with the starting bromide.
-
Solution: High dilution (0.05 M) favors the primary reaction.
-
References
-
Conformational Analysis of Benzodioxepines
- Archer, A. W., & Claret, P. A. (1969). The conformations of 3,4-dihydro-2H-1,5-benzodioxepine and its derivatives. Journal of the Chemical Society C: Organic.
-
Reactivity of 7-Substituted Analogs
-
Francotte, P., et al. (2007).[1] Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. Journal of Medicinal Chemistry.
-
-
General Synthesis of Benzodioxepines
-
Sigma-Aldrich Product Data: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
-
Sources
Safety Operating Guide
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine proper disposal procedures
Executive Summary: The Hazard Context
You are handling 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . While the benzodioxepine ring offers some stability, the bromomethyl group attached to the aromatic ring classifies this molecule as a Benzylic Bromide .
In my experience supporting medicinal chemistry workflows, researchers often underestimate benzylic bromides. They are not just "halogenated solvents." They are potent alkylating agents and lachrymators (tear-inducing). They react rapidly with nucleophiles (including biological tissue) and can corrode standard nitrile gloves.
This guide provides a self-validating disposal and handling protocol designed to neutralize the alkylating hazard and ensure regulatory compliance.
Part 1: Chemical Hazard Assessment
Before disposal, you must validate the hazard profile. We treat this specific molecule based on the reactivity of its functional class (Benzylic Halides).
Key Hazard Properties
| Property | Hazard Classification | Operational Implication |
| Reactivity | Alkylating Agent (SN2 Electrophile) | Reacts violently with amines, thiols, and strong bases. Capable of modifying DNA (potential mutagen). |
| Health | Lachrymator / Corrosive | Causes severe skin burns and eye damage. Inhalation causes respiratory irritation (tear gas effect). |
| Stability | Moisture Sensitive | Hydrolyzes in water to release Hydrogen Bromide (HBr) gas, creating an inhalation hazard in waste drums. |
| PPE | Permeation Hazard | Standard Nitrile gloves are insufficient for prolonged contact. Benzylic bromides permeate nitrile in <10 minutes. |
Relevant GHS H-Codes (Derived from Class Analogs):
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.[1]
-
H341: Suspected of causing genetic defects (due to alkylation).
Part 2: Personal Protective Equipment (PPE) Matrix
Do not proceed with disposal until you have verified the following PPE.
-
Respiratory: Work strictly inside a certified chemical fume hood. If a spill occurs outside the hood, a full-face respirator with organic vapor/acid gas cartridges is required due to the lachrymatory nature.
-
Hand Protection (CRITICAL):
-
Primary:Silver Shield / 4H (Laminate) gloves. These provide >4 hours of breakthrough time for benzylic halides.
-
Secondary (Outer): Standard Nitrile gloves (for dexterity and to protect the inner laminate glove).
-
-
Eye/Face: Chemical splash goggles + Face shield (if pouring >100 mL).
Part 3: Disposal Workflow & Decision Logic
We categorize disposal into two streams: Trace Waste (contaminated solvents/glassware) and Bulk/Neat Residue (expired or unused pure chemical).
Visualizing the Decision Tree
Figure 1: Operational decision tree for segregating and treating benzylic bromide waste.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Chemical Deactivation (Quenching)
Use this for: Pure substance, reaction residues, or concentrated stock solutions (>5 mL).
The Logic: We use a nucleophile (an amine) to attack the bromomethyl group, converting the toxic alkylator into a stable ammonium salt.
-
Preparation:
-
Prepare a Quenching Solution : 10% Ethanolamine in Ethanol (or 2M Ammonia in Methanol).
-
Set up a stir plate inside the fume hood.
-
-
Execution:
-
Dissolve the 6-Br-BZD residue in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.
-
Slowly add the Quenching Solution to the residue (Ratio: 10:1 Quench volume to Residue volume).
-
Caution: The reaction is exothermic. If handling >5g, cool in an ice bath during addition.
-
-
Validation:
-
Stir at room temperature for 12–24 hours .
-
Test pH: Ensure the solution remains basic (pH > 9). If acidic, HBr has consumed the base; add more amine.
-
-
Final Disposal:
-
Transfer the deactivated mixture into the Halogenated Organic Waste container.
-
Note: Do not seal the waste container tightly immediately; allow 30 minutes for any off-gassing to cease.
-
Protocol B: Trace Waste (Solvents & Glassware)
Use this for: HPLC waste, contaminated gloves, and glassware rinses.
-
Segregation:
-
Collect in a drum explicitly marked "Halogenated Organic Waste."
-
Prohibited: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong aqueous bases (Sodium Hydroxide), as this can trigger uncontrolled polymerization or heat generation.
-
-
Glassware Cleaning:
-
Rinse glassware with acetone. Collect the acetone rinse in the Halogenated Waste.
-
Soak glassware in a base bath (KOH/Isopropanol) only after the initial rinse to prevent fuming in the bath.
-
Part 5: Emergency Response (Spill Management)
If a spill occurs, the lachrymatory effect will be the immediate indicator.
-
Evacuate: Clear the immediate area. If the spill is outside the hood and >10 mL, evacuate the lab.
-
PPE Up: Don Silver Shield gloves and a respirator (if outside hood).
-
Containment:
-
Do NOT use paper towels (fire hazard with alkyl halides).
-
Use Vermiculite , Dry Sand , or commercial Spill Pads .
-
-
Decontamination:
-
After absorbing the liquid, wipe the surface with a 10% Sodium Thiosulfate solution or the Ethanolamine quench solution described above. This chemically destroys surface residues.
-
-
Disposal: Bag all cleanup materials twice (double-bag) and label as "Hazardous Waste - Toxic/Lachrymator."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Organic Syntheses. (1981). Handling of Benzyl Bromide and Lachrymators. Org. Synth. 1981, 60, 92. [Link]
-
University of California, Santa Barbara. (2012). Standard Operating Procedure: Pyrophorics and Alkyl Halide Quenching. [Link]
Sources
Personal protective equipment for handling 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Topic: Personal Protective Equipment & Handling Protocols for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Author Profile: Senior Application Scientist, Chemical Safety Division
Executive Summary: The Structural Basis of Hazard[1]
As researchers, we often focus on the benzodioxepine core for its pharmacological potential, overlooking the immediate physical threat posed by the bromomethyl (
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not merely an "irritant."[1][2][3][4][5][6] It functions chemically as a benzylic halide .[7] In the laboratory environment, this moiety dictates the safety protocol.[7] It is a potent electrophile capable of alkylating biological nucleophiles (DNA, proteins) and reacting violently with moisture to release hydrogen bromide (HBr) gas.
Immediate Action Required:
-
Lachrymator Alert: Treat as a tear gas agent.[7]
-
Permeation Risk: Standard nitrile gloves offer insufficient protection against prolonged contact.[7]
-
Alkylating Hazard: Assume mutagenic potential due to the
reactivity of the bromomethyl group.[7]
Risk Assessment & Hazard Profiling
To handle this compound safely, you must understand the why behind the equipment.
| Hazard Class | Mechanism of Action | Operational Implication |
| Alkylating Agent | The carbon adjacent to the bromine is electron-deficient.[7] It attacks electron-rich centers (nitrogen in DNA bases).[7] | Zero Skin Contact. Trace exposure can lead to delayed cellular damage or sensitization.[7] |
| Lachrymator | Volatile benzylic bromides activate TRPA1 ion channels in the eyes and lungs.[7] | Fume Hood Mandatory. Safety glasses are insufficient; goggles are required to seal eyes from vapors.[7] |
| Corrosive (Hydrolysis) | Moisture Sensitivity. Inhalation of dust/vapor creates hydrobromic acid in the respiratory tract.[7] |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" rules fail here. The lipophilic nature of the benzodioxepine ring combined with the mobility of the bromide allows this molecule to permeate standard rubber quickly.[7]
Glove Selection Protocol
-
Standard Nitrile (4 mil): < 5 minutes breakthrough time.[7] NOT RECOMMENDED for primary protection.[7]
-
Laminate (Silver Shield/4H): > 4 hours breakthrough time.[7] REQUIRED for spill cleanup or prolonged handling.[7]
The "Double-Glove" Compromise: For dexterity-critical tasks (e.g., weighing mg quantities), use this specific layering technique:
-
Inner Layer: 4 mil Nitrile (Biological barrier).[7]
-
Outer Layer: 8 mil Nitrile or Neoprene (Chemical sacrificial layer).[7]
-
Protocol: Change outer gloves immediately upon any splash or every 15 minutes of active handling.[7]
PPE Summary Table
| Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses do not seal against lachrymatory vapors.[7] |
| Hand Protection | Silver Shield (Laminate) liners under Nitrile | Laminate resists benzylic halide permeation; Nitrile provides grip.[7] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary containment.[7] If hood fails, use Full-Face Respirator with OV/AG cartridges. |
| Body | Tyvek Lab Coat (or apron over cotton) | Cotton absorbs and holds the chemical against the skin.[7] Tyvek repels it.[7] |
Visualization: PPE Decision Logic
This diagram illustrates the decision-making process for glove selection based on the specific task duration and risk level.
Figure 1: Glove selection logic based on permeation kinetics of benzylic halides.
Operational Protocol: Handling & Synthesis
Phase 1: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is external, use a glove bag or tared closed vessels.[7]
-
Static Control: Bromomethyl derivatives are often crystalline solids that generate static.[7] Use an anti-static gun to prevent powder scattering (which creates an inhalation hazard).[7]
Phase 2: Reaction Monitoring
-
Vapor Trap: If heating is required, the condenser exhaust must be routed through a base trap (NaOH) to neutralize any evolved HBr.[7]
-
Syringe Technique: When transferring solutions, use Luer-lock syringes to prevent needle pop-off due to backpressure.
Phase 3: Quenching (Chemical Destruction)
Never dispose of the active alkylating agent directly.[7] You must chemically destroy the electrophilic site.[7]
The Quenching Solution:
-
Reagent: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate anion is a soft nucleophile that rapidly displaces the bromide, forming a non-toxic Bunte salt.[7]
Protocol:
-
Dilute the reaction mixture or waste with a compatible solvent (e.g., Isopropanol).[7]
-
Slowly add the Thiosulfate solution.[7]
-
Stir for 1 hour.
-
Check pH (ensure it is neutral/basic) before disposal.[7]
Emergency Response & Spills
Scenario: Benchtop Powder Spill (Solid)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield gloves and a Tyvek apron.[7]
-
Cover: Gently cover the powder with oil-soaked paper towels (mineral oil) to prevent dust lofting.[7]
-
Neutralize: Wipe the area with the Thiosulfate quenching solution.[7]
Scenario: Skin Exposure
-
Immediate Flush: 15 minutes minimum under safety shower/faucet.[7]
-
Do Not Scrub: Scrubbing drives the lipophilic compound deeper into the dermis.[7]
-
Medical Attention: Seek evaluation for delayed chemical burns.[7]
Visualization: Emergency Workflow
Figure 2: Step-by-step spill response emphasizing dust suppression and chemical quenching.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2007).[7] Quick Selection Guide to Chemical Protective Clothing. (Referenced for Benzyl Bromide/Halide permeation data).
-
PubChem. (n.d.).[7] Compound Summary: Benzyl Bromide Derivatives. National Library of Medicine.[7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[7] Retrieved from [Link][7]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.ca [fishersci.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
